K-7174
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3/b14-9+,15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCDAKRSXICGM-AOEKMSOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191089-59-5 | |
| Record name | K-7174 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191089595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | K-7174 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36376CA57N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
K-7174 and the Ubiquitin-Proteasome System in Multiple Myeloma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms of action for therapeutic agents targeting protein degradation pathways in multiple myeloma, with a specific focus on the orally active proteasome inhibitor, K-7174. While initial interest may lie in its potential interaction with the DDB1-CRL4 E3 ubiquitin ligase complex, current scientific literature delineates a distinct primary mechanism for this compound. This document will elucidate the established mechanism of this compound and, for comprehensive understanding, will also detail the well-characterized DDB1-CRL4-mediated degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1/3) induced by immunomodulatory drugs (IMiDs).
This compound: A Novel, Orally Active Proteasome Inhibitor
This compound is a homopiperazine derivative that demonstrates potent anti-myeloma activity both in vitro and in vivo.[1][2][3] Unlike immunomodulatory drugs, the primary mechanism of this compound is the inhibition of the proteasome, a critical cellular machinery for protein degradation. This inhibition leads to the accumulation of ubiquitinated proteins, ultimately inducing apoptosis in cancer cells.[1][2][3]
Core Mechanism of Action
The cytotoxic effects of this compound in multiple myeloma cells are primarily attributed to its ability to down-regulate the expression of class I histone deacetylases (HDACs).[1][2][3] This is achieved through a unique signaling cascade:
-
Proteasome Inhibition: this compound binds to and inhibits the proteasome, leading to an accumulation of intracellular proteins.[1][2][3]
-
Caspase-8 Activation: The cellular stress induced by proteasome inhibition leads to the activation of caspase-8.[1][2]
-
Sp1 Degradation: Activated caspase-8 mediates the degradation of Sp1, a key transcription factor for class I HDAC genes.[1][2]
-
HDAC Repression: The degradation of Sp1 results in the transcriptional repression of HDAC1, HDAC2, and HDAC3.[1][2]
-
Histone Hyperacetylation and Apoptosis: The reduction in class I HDACs leads to histone hyperacetylation and the induction of apoptosis in multiple myeloma cells.[1][2]
This mechanism is distinct from that of bortezomib, another proteasome inhibitor, and may be effective in bortezomib-resistant myeloma cells.[1][2][3]
Quantitative Data on this compound Activity
| Parameter | Cell Line(s) | Value | Reference |
| IC50 for VCAM-1 expression | HUVECs | 14 µM | [4] |
| IC50 for VCAM-1 mRNA induction | HUVECs | 9 µM | [4] |
The DDB1-CRL4 E3 Ligase Complex and IKZF1/3 Degradation: The Mechanism of Immunomodulatory Drugs (IMiDs)
A distinct and highly significant mechanism of action in multiple myeloma treatment involves the targeted degradation of the lymphoid transcription factors IKZF1 and IKZF3. This pathway is the hallmark of immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide, not this compound.[5][6][7][8]
Core Mechanism of Action
IMiDs function as "molecular glues" that co-opt the CRL4CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of specific protein targets.[9][10][11]
-
IMiD Binding: The IMiD molecule binds to the Cereblon (CRBN) protein, which is the substrate receptor of the CRL4 E3 ubiquitin ligase complex.[9][10][11]
-
Neosubstrate Recruitment: This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to neosubstrates, primarily the transcription factors IKZF1 and IKZF3.[5][6][7]
-
Ubiquitination: The CRL4CRBN complex then polyubiquitinates IKZF1 and IKZF3.[5]
-
Proteasomal Degradation: The polyubiquitinated IKZF1 and IKZF3 are recognized and degraded by the proteasome.[5][6][7][8]
-
Downstream Effects: The degradation of IKZF1 and IKZF3 leads to the downregulation of key myeloma survival factors, including IRF4 and c-MYC, resulting in anti-myeloma effects.[10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 1-5 x 104 cells/well.
-
Drug Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat multiple myeloma cells with the test compound for the indicated time.
-
Cell Harvesting: Harvest cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Immunoprecipitation and Western Blotting for Protein Interactions
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate cell lysates with an antibody against the protein of interest (e.g., CRBN) and protein A/G-agarose beads overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the interacting proteins (e.g., IKZF1, IKZF3).
Summary and Future Directions
This compound represents a promising orally active therapeutic agent for multiple myeloma with a distinct mechanism of action centered on proteasome inhibition and subsequent down-regulation of class I HDACs. While the targeted degradation of IKZF1 and IKZF3 via the DDB1-CRL4CRBN E3 ligase complex is a clinically validated and powerful therapeutic strategy in multiple myeloma, this mechanism is characteristic of IMiDs and not this compound based on current evidence.
Future research could explore potential secondary mechanisms of this compound and the possibility of synergistic effects when combined with IMiDs, given their distinct but complementary roles in disrupting protein homeostasis in multiple myeloma cells. A deeper understanding of these pathways will continue to drive the development of more effective and personalized therapies for this malignancy.
References
- 1. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Regulatory role of E3 ubiquitin ligases in multiple myeloma: from molecular mechanisms to therapeutic strategies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
K-7174: A Technical Guide to its Dual GAT and Proteasome Inhibitor Activities
Executive Summary: K-7174, a homopiperazine derivative, is a multifaceted small molecule inhibitor with significant therapeutic potential.[1] Initially characterized as a specific inhibitor of the GATA family of transcription factors, subsequent research has revealed its potent activity as a novel, orally active proteasome inhibitor.[1][2] This dual mechanism of action confers on this compound a unique pharmacological profile, with demonstrated efficacy in preclinical models of multiple myeloma (including bortezomib-resistant lines), prostate cancer, and anemia of chronic disease.[1][3][4] This document provides an in-depth technical overview of this compound's inhibitory activities, supported by quantitative data, detailed experimental protocols, and visualizations of its core mechanisms of action.
Core Inhibitory Mechanisms
This compound (N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine) operates through at least two distinct, yet potentially interconnected, signaling pathways.[1] While its initial discovery centered on the modulation of GATA transcription factors, its profound anti-cancer effects, particularly in hematological malignancies, are largely attributed to its function as a proteasome inhibitor.[1][5][6]
GATA Transcription Factor Inhibition
This compound was first identified as an inhibitor of the GATA family of zinc-finger transcription factors, which are crucial regulators of hematopoietic and other cellular differentiation processes.[1][7] The compound directly interferes with the DNA-binding activity of GATA proteins.[2][4] This is particularly relevant in conditions where GATA activity is pathologically upregulated. For instance, in anemia of chronic disease, inflammatory cytokines like TNF-α and IL-1β can increase GATA binding activity, which in turn suppresses the promoter activity for erythropoietin (Epo).[4] this compound has been shown to decrease this cytokine-induced GATA binding, thereby rescuing Epo production and ameliorating anemia in animal models.[2][4]
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. A GATA-specific inhibitor (this compound) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of GATA2 in adult hematopoiesis and cell fate determination [frontiersin.org]
K-7174: An In-Depth Technical Guide to its Proteasome Subunit Specificity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-7174 is an orally active, small molecule proteasome inhibitor that has demonstrated significant anti-myeloma activity, notably in bortezomib-resistant models. Unlike first-generation proteasome inhibitors that primarily target the β5 subunit of the constitutive proteasome, this compound exhibits a broader inhibitory profile, targeting all three catalytic subunits (β1, β2, and β5) of the 20S proteasome. This unique mechanism of action contributes to its efficacy in overcoming drug resistance. Furthermore, the downstream effects of this compound are mediated through a distinct signaling pathway involving the caspase-8-dependent degradation of the transcription factor Sp1, leading to the transcriptional repression of class I histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the proteasome subunit specificity of this compound, details the experimental protocols used to characterize its activity, and elucidates its molecular mechanism of action through signaling pathway diagrams.
Introduction
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a plethora of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, is composed of a 20S core particle and one or two 19S regulatory particles. The 20S core particle is a barrel-shaped structure containing the proteolytic active sites within its β-subunits. In mammals, there are two main types of 20S proteasomes: the constitutive proteasome, present in all cells, and the immunoproteasome, which is predominantly expressed in cells of hematopoietic origin. The catalytic activities of the constitutive proteasome are mediated by the β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) subunits. In the immunoproteasome, these are replaced by the β1i, β2i, and β5i subunits, respectively.
Proteasome inhibitors have emerged as a cornerstone in the treatment of multiple myeloma. However, the development of resistance to first-generation inhibitors like bortezomib, which primarily targets the β5 subunit, has necessitated the development of novel agents with distinct mechanisms of action. This compound, a homopiperazine derivative, is one such promising agent that has demonstrated a unique profile of proteasome inhibition and downstream signaling.
Proteasome Subunit Specificity of this compound
This compound distinguishes itself from bortezomib by its ability to inhibit all three catalytic subunits of the 20S proteasome through direct binding.[1][2] This broad specificity is crucial for its activity against cancer cells that have developed resistance to β5-selective inhibitors.
Quantitative Inhibition Data
While specific IC50 or Ki values for this compound against each of the individual constitutive (β1c, β2c, β5c) and immunoproteasome (β1i, β2i, β5i) subunits are not extensively available in the public domain, studies have consistently shown its inhibitory effect across all three catalytic activities. The following table summarizes the known inhibitory activities of this compound. Further research is required to fully quantify its potency against each specific subunit.
| Target Subunit Activity | This compound Inhibition | Bortezomib Inhibition (for comparison) |
| Constitutive Proteasome | ||
| β1c (Caspase-like) | Inhibited | Mainly acts on β5 |
| β2c (Trypsin-like) | Inhibited | Mainly acts on β5 |
| β5c (Chymotrypsin-like) | Inhibited | Primarily targets this subunit |
| Immunoproteasome | ||
| β1i | Inhibited | Primarily targets β5i |
| β2i | Inhibited | Primarily targets β5i |
| β5i | Inhibited | Primarily targets this subunit |
Data compiled from qualitative descriptions in cited literature.[1][2]
Molecular Mechanism of Action and Signaling Pathway
The anti-myeloma effects of this compound extend beyond direct proteasome inhibition and involve a unique downstream signaling cascade that ultimately leads to apoptosis. A key feature of this pathway is the transcriptional repression of class I histone deacetylases (HDACs).[1]
This compound-Induced Signaling Pathway
The inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, which induces cellular stress. This stress, in turn, triggers the activation of caspase-8. The precise mechanism of how proteasome inhibition leads to caspase-8 activation is an area of active research, but evidence suggests the formation of cytosolic, ligand-independent activation platforms containing the adaptor protein FADD and the death receptor TRAIL-R2.[3]
Activated caspase-8 then mediates the cleavage of the transcription factor Sp1 at aspartic acid 183.[1] This cleavage generates a truncated Sp1 fragment that is subsequently degraded. The loss of functional Sp1 leads to the transcriptional repression of its target genes, which include class I HDACs (HDAC1, HDAC2, and HDAC3).[1] The downregulation of these HDACs results in the accumulation of acetylated histones and other proteins, leading to changes in chromatin structure, gene expression, and ultimately, the induction of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's activity.
Proteasome Activity Assay
This protocol is used to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in the presence of inhibitors.
Materials:
-
Purified 20S proteasome or cell lysates
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA
-
Fluorogenic Substrates:
-
Chymotrypsin-like: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin)
-
Trypsin-like: Boc-LSTR-AMC (N-tert-Butoxycarbonyl-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin)
-
Caspase-like: Z-LLE-AMC (N-Benzyloxycarbonyl-Leu-Leu-Glu-7-amido-4-methylcoumarin)
-
-
This compound (or other inhibitors) at various concentrations
-
96-well black microplate
-
Fluorometer (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well black microplate, add 10 µL of purified 20S proteasome (e.g., 0.5 µg/mL) or cell lysate to each well.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 80 µL of the respective fluorogenic substrate (final concentration, e.g., 20 µM) to each well.
-
Immediately measure the fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Multiple myeloma (or other cancer) cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the logarithm of the drug concentration.
Conclusion
This compound represents a promising next-generation proteasome inhibitor with a distinct mechanism of action that circumvents resistance to earlier drugs. Its broad-spectrum inhibition of all three catalytic subunits of the 20S proteasome, coupled with its unique downstream signaling pathway involving caspase-8-mediated Sp1 degradation and subsequent HDAC repression, provides a multi-faceted attack on cancer cell survival. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel proteasome inhibitors. Further quantitative analysis of its inhibitory potency against individual proteasome and immunoproteasome subunits will be crucial for a more complete understanding of its therapeutic potential and for the rational design of future anti-cancer therapies.
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteasome inhibition triggers the formation of TRAIL receptor 2 platforms for caspase-8 activation that accumulate in the cytosol - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure of K-7174 (N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homoperazine)
K-7174, with the chemical name N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine, is an orally active, small molecule compound with significant potential in cancer therapy, particularly for multiple myeloma.[1] This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a homopiperazine derivative.[1][2][3] Its structure features a central homopiperazine ring symmetrically substituted with two (E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl] chains.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane | [4][5] |
| Molecular Formula | C33H48N2O6 | [4] |
| Molecular Weight | 568.7 g/mol | [4] |
| CAS Number | 191089-59-5 | [4][6] |
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, primarily functioning as an inhibitor of the proteasome and GATA transcription factors.[6][7][8] Its activity is distinct from other proteasome inhibitors like bortezomib, as it binds to all three catalytic subunits of the 20S proteasome.[1] This inhibition leads to a cascade of downstream effects culminating in apoptosis of cancer cells.
A key mechanism is the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[1][2][3] This is achieved through the caspase-8-dependent degradation of Sp1, a primary transactivator of class I HDAC genes.[1][2][3] The downregulation of HDACs leads to histone hyperacetylation and subsequent cytotoxicity in myeloma cells.[1][2]
This compound was also initially identified as a specific inhibitor of the GATA family of transcription factors.[1] This inhibition can suppress the expression of molecules like vascular cell adhesion molecule-1 (VCAM-1), which plays a role in cell adhesion-mediated drug resistance in multiple myeloma.[1][7]
Quantitative Data on Biological Activity
The biological activity of this compound has been quantified in various in vitro and in vivo studies.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line(s) | Concentration/IC50 | Duration | Effect | Reference |
| VCAM-1 Expression Inhibition | - | IC50: 14 µM | 1 hour | Dose-dependent suppression | [6][7] |
| TNFα-induced VCAM-1 mRNA Inhibition | - | IC50: 9 µM | 1 hour | Dose-dependent suppression | [6][7] |
| GATA Binding Activity Inhibition | - | 2.5-30 µM | 24 hours | Inhibition of binding | [6][7] |
| Multiple Myeloma (MM) Cell Growth Inhibition | KMS12-BM, U266, RPMI8226 | 0-25 µM | 72 hours | Dose-dependent growth inhibition | [1][6][7] |
| Apoptosis Induction in Primary MM Cells | Primary patient MM cells | 10 µM | 48 hours | Significant increase in annexin-V-positive cells | [1] |
| Epo Production Rescue | Hep3B cells | 10-20 µM | 24 hours | Dose-dependent rescue | [6][7] |
Table 3: In Vivo Activity of this compound
| Animal Model | Dosage and Administration | Duration | Effect | Reference |
| Murine Myeloma Model | 50 mg/kg; p.o. once daily | 14 days | Inhibition of tumor growth (more effective than i.p.) | [6][7] |
| Murine Myeloma Model | 75 mg/kg; i.p. once daily | 14 days | Inhibition of tumor growth | [6][7] |
| IL-1β or TNF-α treated mice | 30 mg/kg; i.p. once daily | 9 days | Reverses decrease in hemoglobin and reticulocytes | [7] |
Experimental Protocols
Several key experimental methodologies have been employed to elucidate the mechanism and efficacy of this compound.
Cell Proliferation Assay (MTT Assay)
To assess the cytotoxic effects of this compound on multiple myeloma cell lines, MTT assays are performed.[1] Cells are cultured with varying concentrations of this compound for 72 hours. The absorbance at 450 nm is then measured using a microplate reader to determine cell viability, which is expressed as a percentage of untreated control cells.[1]
Apoptosis Assay (Annexin-V Staining)
Induction of apoptosis in primary multiple myeloma cells is evaluated using annexin-V staining.[1] CD138-positive cells isolated from patient bone marrow samples are cultured with or without this compound. After 48 hours, the cells are stained with annexin-V and analyzed to quantify the percentage of apoptotic cells.[1]
Immunoblot Analysis
Immunoblotting is used to investigate the activation of caspases and the levels of various proteins.[1] For instance, to determine the caspase activation pathway, cells treated with this compound are lysed, and the lysates are subjected to SDS-PAGE and transferred to membranes. These membranes are then probed with antibodies specific for activated caspase-8, -9, and -12.[1] Similarly, the levels of Sp1 and class I HDACs are analyzed.[1]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine the binding of transcription factors, such as Sp1, to the promoter regions of target genes, like HDAC1.[1] This technique helps to understand the transcriptional regulation mechanisms affected by this compound.
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C33H48N2O6 | CID 9874191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. universalbiologicals.com [universalbiologicals.com]
K-7174: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-7174 is a novel, orally bioavailable, small molecule inhibitor with a distinct dual mechanism of action, functioning as both a proteasome inhibitor and a GATA transcription factor inhibitor. Its unique mode of proteasome binding, different from that of bortezomib, allows it to be effective even in bortezomib-resistant contexts. In multiple myeloma, this compound initiates a unique signaling cascade involving caspase-8-mediated degradation of the transcription factor Sp1, leading to the transcriptional repression of class I histone deacetylases (HDACs). Concurrently, its activity as a GATA inhibitor leads to the downregulation of cell adhesion molecules. This guide provides an in-depth exploration of the core downstream signaling pathways of this compound, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to support further research and drug development efforts.
Core Pathway: Proteasome Inhibition and HDAC Repression in Multiple Myeloma
The primary and most well-characterized downstream pathway of this compound is its anti-myeloma activity, which stems from its function as a proteasome inhibitor. Unlike bortezomib, which primarily targets the β5 subunit, this compound inhibits all three catalytic subunits of the 20S proteasome. This inhibition triggers a unique cascade culminating in apoptosis.
Signaling Cascade
The key steps are as follows:
-
Proteasome Inhibition: this compound directly binds to and inhibits the 20S proteasome.
-
Caspase-8 Activation: This leads to the activation of pro-caspase-8 into its active form. The precise mechanism linking proteasome inhibition to caspase-8 activation is an area of ongoing investigation, but it occurs independently of caspase-9 and -12.[1]
-
Sp1 Degradation: Activated caspase-8 mediates the proteolytic degradation of Specificity Protein 1 (Sp1), a critical transcription factor.[1][2][3]
-
HDAC Repression: Sp1 is the most potent transactivator for class I HDAC genes. Its degradation leads to the transcriptional repression of HDAC1, HDAC2, and HDAC3.[1][2][3]
-
Histone Hyperacetylation & Apoptosis: The resulting decrease in HDAC protein levels leads to the hyperacetylation of histones and other proteins, ultimately inducing apoptosis in multiple myeloma cells. Overexpression of HDAC1 has been shown to ameliorate the cytotoxic effects of this compound.[1][2]
Quantitative Data: In Vitro Activity in Myeloma Cells
The following table summarizes the concentrations of this compound used to elicit key effects in multiple myeloma (MM) cell lines.
| Parameter | Cell Line(s) | This compound Concentration | Duration | Outcome | Reference |
| Inhibition of Cell Growth | MM Cell Lines | 0-25 µM | 72 h | Dose-dependent growth inhibition and apoptosis | [3] |
| Sp1 Degradation | MM Cell Lines | Not Specified | 48 h | Reduced Sp1 protein levels | [1] |
| HDAC1/2/3 Downregulation | RPMI8226 | Not Specified | 48 h | Reduced HDAC1, 2, and 3 protein levels | [1] |
Key Experimental Protocols
This protocol is used to determine the levels of Sp1, HDAC1/2/3, and activated (cleaved) caspase-8 in myeloma cells following treatment with this compound.
-
Cell Culture and Lysis: Culture RPMI8226 myeloma cells to a density of 1x10⁶ cells/mL. Treat cells with this compound or vehicle control (DMSO) for the desired time (e.g., 48 hours). Harvest cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 4-12% gradient SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies diluted in blocking buffer.
-
Anti-Sp1 (e.g., Santa Cruz Biotechnology)
-
Anti-HDAC1 (e.g., Sigma)
-
Anti-HDAC2
-
Anti-HDAC3 (e.g., BD Transduction Laboratories)
-
Anti-Caspase-8 (detects both pro- and cleaved forms)
-
Anti-GAPDH (as a loading control)
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
This protocol determines if this compound treatment reduces the binding of Sp1 to the promoter region of the HDAC1 gene.
-
Cell Treatment and Cross-linking: Treat MM cells with this compound or vehicle for 48 hours. Cross-link protein to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest and lyse the cells. Shear chromatin to an average size of 200-1000 bp using sonication. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G magnetic beads. Save a portion of the lysate as "input" control. Incubate the remaining chromatin overnight at 4°C with an anti-Sp1 antibody or an isotype-matched IgG control antibody.
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight in the presence of high salt and RNase A. Follow with proteinase K digestion.
-
DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit.
-
Analysis: Use semi-quantitative PCR or quantitative PCR (qPCR) with primers specifically designed to amplify the promoter region of the HDAC1 gene. Compare the amount of amplified product from the this compound-treated sample to the vehicle control, normalized to the input. A significant reduction indicates decreased Sp1 binding.[1]
Core Pathway: GATA Inhibition and Cell Adhesion
In addition to its effects on the proteasome, this compound is also characterized as an inhibitor of the GATA family of transcription factors.[3][4][5] This activity contributes to its anti-cancer and anti-inflammatory properties through distinct downstream effects.
Signaling Cascade
-
GATA Inhibition: this compound inhibits the DNA-binding activity of GATA transcription factors.[3]
-
VCAM-1 Repression: This leads to the transcriptional downregulation of vascular cell adhesion molecule-1 (VCAM-1), a gene whose expression can be regulated by GATA factors in endothelial cells.[1]
-
Inhibition of Cell Adhesion: Reduced VCAM-1 on the cell surface impairs the adhesion of cells that express its ligand, very late antigen-4 (VLA-4). This is particularly relevant in the bone marrow microenvironment, where cell adhesion contributes to drug resistance in multiple myeloma.[1]
Quantitative Data: Inhibition of VCAM-1
The following table summarizes the inhibitory concentrations of this compound against TNFα-induced VCAM-1 expression.
| Parameter | System | This compound Concentration | Duration | IC₅₀ Value | Reference |
| VCAM-1 Protein Expression | TNFα-stimulated cells | 1-30 µM | 1 h | 14 µM | [3] |
| VCAM-1 mRNA Induction | TNFα-stimulated cells | 1-30 µM | 1 h | 9 µM | [3] |
Key Experimental Protocol
This protocol measures the ability of this compound to inhibit the adhesion of myeloma cells to a VCAM-1 substrate.
-
Substrate Coating: Coat wells of a 96-well plate with recombinant VCAM-1 or with a monolayer of bone marrow stromal cells (which express VCAM-1) overnight at 4°C. Wash unbound substrate and block non-specific binding sites with 1% BSA in PBS.
-
Cell Labeling and Treatment: Label myeloma cells (e.g., RPMI8226) with a fluorescent dye such as Calcein-AM. Resuspend the labeled cells in culture medium and pre-treat with various concentrations of this compound or vehicle control for 1-2 hours.
-
Adhesion Incubation: Add the treated myeloma cells to the coated wells and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader. Adhesion is proportional to the fluorescence intensity. Calculate the percentage of inhibition relative to the vehicle-treated control.
Other Downstream Effects: Induction of Unfolded Protein Response (UPR)
In specific cellular contexts, such as glomerular podocytes, this compound has been shown to induce an anti-inflammatory effect by triggering the Unfolded Protein Response (UPR).[4]
-
UPR Induction: Treatment with this compound induces ER stress, evidenced by the upregulation of UPR markers like 78 kDa glucose-regulated protein (GRP78).
-
Cytokine Response Suppression: The this compound-elicited UPR abrogates the induction of pro-inflammatory molecules like monocyte chemoattractant protein 1 (MCP-1) and inducible nitric oxide synthase (iNOS) that are normally produced in response to TNF-alpha.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suppression of cytokine response by GATA inhibitor this compound via unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral administration of K-11706 inhibits GATA binding activity, enhances hypoxia-inducible factor 1 binding activity, and restores indicators in an in vivo mouse model of anemia of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of K-7174 on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro effects of K-7174, a novel small molecule inhibitor, on various cancer cell lines. This compound has demonstrated significant anti-cancer properties primarily through dual mechanisms of action: proteasome inhibition and GATA2 transcription factor inhibition. This guide synthesizes available data on its cytotoxicity, effects on cellular signaling, and detailed protocols for key experimental assays.
Core Mechanisms of Action
This compound is a homopiperazine derivative that functions as a potent, orally active anti-cancer agent.[1] Its efficacy stems from two primary, well-documented mechanisms:
-
Proteasome Inhibition: In hematological malignancies such as multiple myeloma (MM), this compound acts as a proteasome inhibitor. It binds to the proteasome in a distinct manner from bortezomib, allowing it to overcome bortezomib resistance.[1][2] This inhibition leads to an accumulation of ubiquitinated proteins, inducing proteotoxic stress and subsequent apoptosis.[3]
-
GATA2 Inhibition: In prostate cancer, this compound functions as a potent inhibitor of the GATA2 transcriptional program.[4][5] GATA2 is a key pioneer factor for the androgen receptor (AR), and its inhibition by this compound leads to a post-transcriptional decrease in GATA2 protein levels, which in turn suppresses the expression of AR and its splice variants, disrupting the signaling axis that drives prostate cancer growth.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro studies.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line(s) | Cancer Type | Assay | IC50 / Effective Concentration | Duration | Citation(s) |
| Various Hematological Malignancies | Leukemia, Myeloma | MTT | ~10 µM | 72h | [3] |
| KMS12-BM, U266, RPMI8226 | Multiple Myeloma | MTT | Dose-dependent inhibition (0-25 µM) | 72h | [7][8] |
| GATA2+/AR+ PCa Cells (e.g., 22Rv1) | Prostate Cancer | Not Specified | Potent anticancer activity demonstrated | Not Specified | [6] |
Table 2: Apoptotic and Cell Cycle Effects of this compound
| Cell Line(s) | Cancer Type | Effect | Concentration | Duration | Citation(s) |
| Primary MM Cells | Multiple Myeloma | Significant increase in Annexin-V positive cells | 10 µM | 48h | [7] |
| T-cell Acute Lymphoblastic Leukemia | T-ALL | Growth inhibition primarily via apoptosis, not cell cycle arrest | Not Specified | Not Specified | [1][9] |
Signaling Pathways
This compound modulates distinct signaling pathways in different cancer contexts. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Proteasome Inhibition Pathway in Multiple Myeloma
This compound's primary mechanism in multiple myeloma involves the induction of apoptosis through the downstream repression of histone deacetylases (HDACs).
GATA2 Inhibition Pathway in Prostate Cancer
In prostate cancer, this compound disrupts the GATA2-Androgen Receptor axis, which is critical for tumor cell proliferation and survival.
Experimental Protocols & Workflows
Detailed methodologies for assessing the in vitro effects of this compound are provided below. These protocols are based on standard laboratory procedures.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.[2]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well.[9][11]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Detection (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[7][13]
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1-5 x 10⁵ cells/well in a 6-well plate) and treat with the desired concentrations of this compound or vehicle control for the specified time (e.g., 48 hours).[7]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[7]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[7]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[7]
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Homopiperazine Derivatives as a Novel Class of Proteasome Inhibitors with a Unique Mode of Proteasome Binding | PLOS One [journals.plos.org]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. This compound| CAS 191089-59-5 [dcchemicals.com]
- 7. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetmol.com [targetmol.com]
- 9. Proteasome inhibitors exert cytotoxicity and increase chemosensitivity via transcriptional repression of Notch1 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Purine Analog-Like Properties of Bendamustine Underlie Rapid Activation of DNA Damage Response and Synergistic Effects with Pyrimidine Analogues in Lymphoid Malignancies | PLOS One [journals.plos.org]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Discovery and Synthesis of K-7174: A Novel Proteasome Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
K-7174 is a novel, orally active homopiperazine derivative that has demonstrated significant potential as an anti-cancer agent, particularly in the context of multiple myeloma. Its discovery as a unique proteasome inhibitor that circumvents resistance to conventional therapies has opened new avenues for cancer treatment. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended for professionals in the field of drug development and cancer research.
Discovery of this compound
This compound was identified from a class of homopiperazine derivatives as a new type of proteasome inhibitor.[1] The discovery was driven by the clinical need for orally bioavailable proteasome inhibitors with novel mechanisms of action to address the challenges of intravenous administration and emerging resistance associated with existing drugs like bortezomib.[1][] Unlike bortezomib, which primarily targets the β5 subunit of the proteasome, this compound was found to inhibit all three catalytic subunits (β1, β2, and β5), suggesting a different mode of binding and the potential to overcome bortezomib resistance.[1]
Chemical Synthesis of this compound
Mechanism of Action
This compound exerts its anti-myeloma effects through a distinct signaling pathway that leads to the transcriptional repression of class I histone deacetylases (HDACs).[1][][3] This mechanism is initiated by the inhibition of the proteasome, which subsequently activates caspase-8.[3] Activated caspase-8 then mediates the degradation of the transcription factor Sp1.[3] Since Sp1 is a key transactivator for class I HDAC genes (HDAC1, HDAC2, and HDAC3), its degradation leads to a significant reduction in their transcription.[3] The resulting decrease in class I HDAC levels causes hyperacetylation of histones, which is associated with cytotoxicity in multiple myeloma cells.[]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: Signaling pathway of this compound in multiple myeloma cells.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent cytotoxic effects against various multiple myeloma (MM) cell lines, including those resistant to bortezomib.[3] Furthermore, it has shown efficacy in primary MM cells isolated from patients.[3] In vivo studies using murine xenograft models of human multiple myeloma have confirmed the anti-tumor activity of this compound.[4] Notably, oral administration of this compound was found to be more effective than intraperitoneal injection in these models.[4]
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| In Vitro Cytotoxicity | |||
| IC50 (VCAM-1 expression) | - | 14 µM | [4] |
| IC50 (VCAM-1 mRNA induction) | - | 9 µM | [4] |
| Apoptosis Induction | Primary MM cells | Significant increase in Annexin-V positive cells | [3] |
| In Vivo Efficacy | |||
| Intraperitoneal Dosing | NOD/SCID mice with RPMI8226 or U266 xenografts | 75 mg/kg daily for 14 days | [4] |
| Oral Dosing | NOD/SCID mice with RPMI8226 or U266 xenografts | 50 mg/kg daily for 14 days | [4] |
Key Experimental Protocols
Cell Lines and Culture
Human multiple myeloma cell lines such as KMS12-BM, RPMI8226, and U266 are commonly used for in vitro studies of this compound.[3] These cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2. Primary CD138-positive MM cells from patient bone marrow can be isolated using MACS system for ex vivo analysis.[3]
Cytotoxicity Assays
The cytotoxic effect of this compound on MM cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of this compound for a specified period (e.g., 48-72 hours), and then incubated with MTT solution. The resulting formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells compared to untreated controls.
Apoptosis Assays
Apoptosis induction by this compound is commonly evaluated by Annexin-V and propidium iodide (PI) staining followed by flow cytometry.[3] Annexin-V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). This allows for the quantification of early apoptotic, late apoptotic, and viable cells.
Immunoblotting
Immunoblotting (Western blotting) is used to detect changes in the protein levels of key components of the this compound signaling pathway.[3] Whole-cell lysates are prepared from MM cells treated with this compound or a vehicle control. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins such as Sp1, HDAC1, HDAC2, HDAC3, caspase-8, and GAPDH (as a loading control).[3] Subsequent incubation with secondary antibodies conjugated to an enzyme allows for visualization of the protein bands.
Chromatin Immunoprecipitation (ChIP) Assays
ChIP assays are performed to determine the binding of the transcription factor Sp1 to the promoter regions of HDAC genes.[3] MM cells are treated with this compound, and the chromatin is cross-linked. The cells are then lysed, and the chromatin is sheared. An antibody specific to Sp1 is used to immunoprecipitate the Sp1-DNA complexes. After reversing the cross-links, the purified DNA is analyzed by PCR using primers specific for the promoter regions of HDAC1, HDAC2, and HDAC3 to assess the amount of Sp1 binding.[3]
In Vivo Xenograft Studies
The in vivo anti-myeloma activity of this compound is evaluated using immunodeficient mouse models, such as NOD/SCID mice.[3] Human MM cells (e.g., RPMI8226 or U266) are subcutaneously inoculated into the mice.[3] Once tumors become measurable, the mice are treated with this compound (administered orally or intraperitoneally) or a vehicle control.[3] Tumor volume is measured regularly to assess the effect of the treatment.
Below is a diagram illustrating a typical experimental workflow for evaluating this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a promising new class of orally active proteasome inhibitors with a unique mechanism of action that differentiates it from existing therapies. Its ability to down-regulate class I HDACs via the caspase-8/Sp1 pathway and its efficacy in bortezomib-resistant models highlight its potential to become a valuable therapeutic option for multiple myeloma and possibly other malignancies. The detailed methodologies provided in this guide offer a framework for researchers to further investigate and build upon the current understanding of this novel anti-cancer agent.
References
In-Depth Technical Guide: K-7174 and its Core Targets in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
K-7174, a small molecule inhibitor, has demonstrated significant anti-tumor activity in preclinical models of prostate cancer. Its primary mechanism of action revolves around the inhibition of the transcription factor GATA2. This inhibition sets off a cascade of events that ultimately suppresses the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer proliferation and survival. This technical guide provides a comprehensive overview of the molecular targets of this compound in prostate cancer, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Molecular Target: GATA2
The cornerstone of this compound's activity in prostate cancer is its targeting of GATA-binding protein 2 (GATA2) . GATA2 is a pioneer transcription factor that plays a crucial role in regulating the expression and function of the androgen receptor (AR).[1][2] In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), GATA2 expression is often elevated and is associated with a poor prognosis.
This compound disrupts the GATA2 transcriptional program.[3] This interference is not at the mRNA level; instead, this compound is believed to decrease the protein stability of GATA2 through a post-transcriptional mechanism.[4] By inhibiting GATA2, this compound effectively shuts down a key regulator of the AR signaling axis.
Downstream Effects: Suppression of Androgen Receptor (AR) Signaling
The inhibition of GATA2 by this compound leads to a significant downstream effect on the androgen receptor, a central driver of prostate cancer.
Decreased AR Expression
This compound treatment results in the suppression of both full-length androgen receptor (AR-FL) and its constitutively active splice variants (AR-Vs), such as AR-V7.[1][2] This is a critical finding, as AR-Vs are a common mechanism of resistance to conventional anti-androgen therapies.
Inhibition of AR Transcriptional Activity
By reducing the levels of AR and its variants, this compound consequently inhibits the transcription of AR target genes that are essential for prostate cancer cell growth and survival.[1]
Quantitative Data
The following table summarizes the in vitro efficacy of this compound in prostate cancer cell lines.
| Cell Line | Description | This compound Treatment | Effect | Reference |
| LNCaP | Androgen-sensitive prostate cancer | 20 µM for 96h | Potent anticancer activity | [5] |
| 22Rv1 | Castration-resistant prostate cancer (expresses AR-FL and AR-Vs) | 20 µM for 96h | Potent anticancer activity | [5] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in prostate cancer.
Caption: this compound inhibits GATA2, leading to decreased AR expression and activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on prostate cancer cells.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on prostate cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining cell viability after this compound treatment.
Detailed Steps:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, 22Rv1) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-50 µM) or vehicle control (DMSO).
-
Incubation: The plates are incubated for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Assay: After the incubation period, a solution containing a tetrazolium compound (MTS) is added to each well.
-
Incubation with Reagent: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.
Western Blot Analysis
This protocol is used to assess the protein levels of GATA2 and AR in response to this compound treatment.
Workflow Diagram:
Caption: Workflow for Western blot analysis of protein expression.
Detailed Steps:
-
Cell Treatment and Lysis: Prostate cancer cells are treated with this compound for a specified time (e.g., 72 hours). Cells are then washed with PBS and lysed using RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for GATA2 and AR. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to the loading control.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is used to measure the mRNA expression levels of AR and its target genes.
Workflow Diagram:
Caption: Workflow for RT-qPCR analysis of gene expression.
Detailed Steps:
-
Cell Treatment and RNA Extraction: Prostate cancer cells are treated with this compound. Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The qPCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (e.g., AR, KLK3 (PSA), TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with normalization to the housekeeping gene.
Conclusion
This compound represents a promising therapeutic agent for prostate cancer by targeting the GATA2-AR axis. Its ability to suppress both full-length AR and its splice variants suggests it could be effective in castration-resistant prostate cancer, a major clinical challenge. The data and protocols presented in this guide provide a solid foundation for further research and development of GATA2 inhibitors as a novel therapeutic strategy for prostate cancer. Although the clinical development of this compound has been discontinued, the insights gained from its mechanism of action are invaluable for the ongoing search for more effective treatments for advanced prostate cancer.
References
- 1. pnas.org [pnas.org]
- 2. GATA2 facilitates steroid receptor coactivator recruitment to the androgen receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of GATA2 in lethal prostate cancer aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Properties of K-7174
Introduction
K-7174, with the chemical name N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine, is a synthetic homopiperazine derivative that has been identified as a multi-target small molecule with significant therapeutic potential.[1] Initially developed as an inhibitor of the GATA family of transcription factors, subsequent research has revealed its potent activity as a novel, orally bioavailable proteasome inhibitor.[1][2] This dual mechanism of action distinguishes it from conventional cancer therapies and positions it as a promising candidate for treating various malignancies, particularly multiple myeloma (MM), including cases resistant to standard treatments like bortezomib.[1][3] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanisms of action, quantitative data from preclinical studies, and the experimental protocols used to elucidate its effects.
Mechanism of Action
This compound exerts its primary anti-cancer effects through a unique mechanism of proteasome inhibition that leads to the downstream repression of key survival proteins. Unlike bortezomib, which mainly targets the β5 subunit of the 20S proteasome, this compound inhibits all three catalytic subunits (β1, β2, and β5) through a different binding mode.[1] This broad proteasome inhibition triggers a signaling cascade that is critical to its cytotoxic effects in cancer cells.
The central pathway involves the activation of caspase-8, which subsequently leads to the degradation of the Sp1 transcription factor.[1][3] Sp1 is a potent transactivator for class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][4] By degrading Sp1, this compound causes the transcriptional repression of these HDACs.[1][3] The reduction in class I HDACs results in histone hyperacetylation and is a critical event in this compound-induced cytotoxicity.[1] This mechanism is distinct from that of many other proteasome inhibitors and contributes to its ability to overcome bortezomib resistance.[1][4]
Beyond its role as a proteasome inhibitor, this compound was originally reported as a specific inhibitor of GATA family transcription factors.[1][2] This inhibition is responsible for some of its other pharmacological effects, such as the suppression of vascular cell adhesion molecule-1 (VCAM-1) expression on endothelial cells and the modulation of erythropoietin (Epo) production.[1][5]
Pharmacological Effects
Anti-Multiple Myeloma (MM) Activity
This compound demonstrates significant dose-dependent cytotoxicity against various MM cell lines and primary MM cells from patients.[1] Its efficacy extends to in vivo settings, where it inhibits tumor growth in murine xenograft models.[1] Notably, oral administration of this compound was found to be more effective than intravenous or intraperitoneal injection, highlighting its excellent oral bioavailability.[1][3][4] A key advantage of this compound is its ability to kill bortezomib-resistant myeloma cells, including those with mutations in the proteasome β5 subunit, positioning it as a valuable agent for treating relapsed or refractory MM.[1][3]
Inhibition of Cell Adhesion
This compound functions as a cell adhesion inhibitor by down-regulating the expression of VCAM-1 on endothelial cells.[1][2] VCAM-1 is a ligand for the very late antigen-4 (VLA-4), a key molecule in cell adhesion-mediated drug resistance in MM.[1] By inhibiting this interaction, this compound may help overcome this form of drug resistance.[1]
Effects on Erythropoiesis
In the context of anemia associated with chronic disease, inflammatory cytokines like TNF-α and IL-1β can suppress the production of erythropoietin (Epo). This compound has been shown to rescue Epo production in the presence of these cytokines, suggesting a potential role in treating certain types of anemia.[2][5]
Anti-inflammatory Properties
In glomerular podocytes, this compound abrogates the induction of pro-inflammatory molecules such as monocyte chemoattractant protein 1 (MCP-1) and inducible nitric oxide synthase (iNOS) by TNF-α.[6] This effect is linked to the induction of the unfolded protein response (UPR), revealing a novel anti-inflammatory mechanism.[6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System | Condition | Reference |
|---|---|---|---|---|
| IC₅₀ (VCAM-1 Expression) | 14 µM | Endothelial Cells | - | [2] |
| IC₅₀ (VCAM-1 mRNA) | 9 µM | Endothelial Cells | TNF-α induced | [2] |
| Concentration (GATA Binding) | 2.5 - 30 µM | - | Dose-dependent inhibition | [2] |
| Concentration (Apoptosis) | 0 - 25 µM | MM Cell Lines | 72-hour incubation | [2] |
| Concentration (Epo Rescue) | 10 - 20 µM | Hep3B Cells | 24-hour incubation |[2][5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose & Administration | Treatment Duration | Outcome | Reference |
|---|---|---|---|---|
| MM Xenograft (RPMI8226/U266) | 75 mg/kg, i.p., daily | 14 days | Significant inhibition of tumor growth | [1][2] |
| MM Xenograft | 50 mg/kg, p.o., daily | 14 days | Greater tumor inhibition than i.p. route | [2][4] |
| Anemia Model | 30 mg/kg, i.p., daily | 9 days | Reversed decrease in hemoglobin and reticulocytes | [2] |
| Lupus Model (MRL/lpr mice) | 30 mg/kg, i.p., 3x/week | 6 weeks | Improved lupus-like symptoms |[2] |
Key Experimental Methodologies
Detailed protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments used to characterize this compound.
Cell Viability and Apoptosis Assays
-
MTT Assay: To measure the cytotoxic effect of this compound, multiple myeloma cell lines (e.g., RPMI8226, U266) were cultured with varying concentrations of this compound for 72 hours.[1] Cell proliferation was quantified by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and measuring the absorbance at 450 nm with a microplate reader.[1][7]
-
Annexin-V Staining: To confirm the induction of apoptosis, primary MM cells (CD138-positive) were isolated from patient bone marrow samples.[1] The cells were cultured with or without this compound for 48 hours. Apoptosis was assessed by staining the cells with Annexin-V and analyzing the percentage of positive cells via flow cytometry.[1]
Murine Xenograft Model for In Vivo Efficacy
The workflow for assessing the in vivo anti-myeloma activity of this compound is a critical preclinical procedure.[1][8]
Chromatin Immunoprecipitation (ChIP) Assay
To determine if this compound affects the binding of the Sp1 transcription factor to the promoter regions of HDAC genes, ChIP assays were performed.[1]
-
Cross-linking: MM cells were treated with this compound or a vehicle control for 48 hours, followed by treatment with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Cells were lysed, and the chromatin was sheared into smaller fragments using sonication.
-
Immunoprecipitation: The sheared chromatin was incubated with an anti-Sp1 antibody (or an isotype-matched IgG control) to pull down Sp1-bound DNA fragments.
-
DNA Purification: The cross-links were reversed, and the DNA was purified from the immunoprecipitated complexes.
-
PCR Analysis: The purified DNA was subjected to PCR using primers specific for the promoter region of the HDAC1 gene. The resulting PCR products were visualized on an agarose gel to quantify the amount of Sp1 binding.[1]
Immunoblot Analysis
To investigate the proteins involved in the this compound signaling pathway, immunoblotting was used.[1]
-
Cell Lysis: MM cells treated with this compound were lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in the lysates was determined using a standard method like the Bradford assay.
-
SDS-PAGE: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane was incubated with primary antibodies specific to target proteins (e.g., caspase-8, Sp1, HDAC1, HDAC2, HDAC3).
-
Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Conclusion
This compound is a novel, orally active small molecule with a unique pharmacological profile characterized by dual inhibition of the proteasome and GATA transcription factors. Its distinct mechanism of action, which involves the caspase-8/Sp1/HDAC axis, provides a strong rationale for its development as a therapeutic agent for multiple myeloma.[1] Crucially, its demonstrated efficacy against bortezomib-resistant models addresses a significant unmet need in cancer therapy.[1][4] Further research into its anti-inflammatory and erythropoiesis-stimulating properties may uncover additional therapeutic applications. The comprehensive preclinical data underscore the potential of this compound as a valuable addition to the armamentarium of targeted cancer therapies.
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of cytokine response by GATA inhibitor this compound via unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and biochemical assays | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 8. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Efficacy of K-7174 in RPMI-8226 Multiple Myeloma Cells
Introduction
K-7174 is a novel, orally active homopiperazine derivative that functions as a proteasome inhibitor.[1][2] It demonstrates significant anti-myeloma activity both in vitro and in vivo.[3] Unlike conventional proteasome inhibitors like bortezomib, this compound exhibits a distinct mechanism of action, making it a promising candidate for overcoming drug resistance in multiple myeloma (MM).[2][4] Its primary mechanism involves the inhibition of proteasome activity, which leads to the caspase-8-dependent degradation of the transcription factor Sp1.[2][3] This event subsequently causes transcriptional repression of class I histone deacetylases (HDACs), resulting in histone hyperacetylation and the induction of apoptosis in cancer cells.[1][3] These application notes provide detailed protocols for evaluating the in vitro effects of this compound on the human multiple myeloma cell line RPMI-8226.
Data Presentation
The following tables summarize the quantitative effects of this compound on RPMI-8226 cells based on published research.
Table 1: Cytotoxicity of this compound on RPMI-8226 Cells
| Compound | Cell Line | Assay | Concentration Range (µM) | Incubation Time | Endpoint | Reference |
| This compound | RPMI-8226 | MTT | 0-25 | 72 hours | Growth Inhibition | [3][5] |
| This compound | RPMI-8226 | Not Specified | 10 | Up to 3 days | Growth Inhibition | [3] |
Table 2: Apoptotic Effects of this compound on RPMI-8226 Cells
| Compound | Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| This compound | RPMI-8226 | Annexin V | 10 | 48 hours | Significant increase in the percentage of Annexin-V positive cells | [5] |
Table 3: Key Molecular Effects of this compound Treatment in RPMI-8226 Cells
| Target Protein/Process | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Ubiquitinated Proteins | 10 | 48 hours | Accumulation | [3][4] |
| Sp1 Protein | 10 | 24-72 hours | Degradation/Decrease | [3] |
| Pro-caspase-8 | 10 | 24-72 hours | Cleavage/Decrease | [3] |
| Class I HDACs (HDAC1, 2, 3) | 10 | 24-72 hours | Transcriptional Repression | [2][3] |
| Acetylated Histone H3 | 10 | 48 hours | Hyperacetylation/Increase | [3] |
Visualized Mechanisms and Workflows
Caption: this compound mechanism of action in multiple myeloma cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
RPMI-8226 Cell Culture and Maintenance
This protocol details the standard procedure for culturing RPMI-8226 cells.
Materials:
-
RPMI-8226 cells (e.g., ATCC CCL-155)
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated[6]
-
Penicillin-Streptomycin solution (100x) (Optional)[6]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
T-75 culture flasks
-
15 mL and 50 mL conical tubes
-
Humidified incubator (37°C, 5% CO2)
Complete Growth Medium:
-
RPMI-1640 Medium
-
10% FBS[7]
-
1% Penicillin-Streptomycin (final concentration: 100 U/mL penicillin, 100 µg/mL streptomycin)[6]
Procedure:
-
Thawing Cells: a. Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[8] b. Decontaminate the vial with 70% ethanol. c. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. d. Centrifuge at 125-150 x g for 5 minutes.[8] e. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium in a T-75 flask. f. Incubate at 37°C with 5% CO2. Allow cells to recover for at least 24 hours before use.[9]
-
Routine Maintenance: a. RPMI-8226 cells grow in suspension.[7] b. Monitor cell density every 2-3 days. c. Maintain the cell density between 5 x 10⁵ and 2 x 10⁶ viable cells/mL.[8] d. To subculture, simply dilute the cell suspension with fresh, pre-warmed complete growth medium to a density of 5 x 10⁵ cells/mL.[9] Alternatively, centrifuge the cells and resuspend in a new flask with fresh medium.
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following this compound treatment.
Materials:
-
RPMI-8226 cell suspension
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-channel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed RPMI-8226 cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.[5]
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for 2-4 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
Materials:
-
RPMI-8226 cells treated with this compound (e.g., 10 µM for 48 hours)[5]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Culture and treat RPMI-8226 cells with this compound (e.g., 10 µM) and a vehicle control in 6-well plates for 48 hours.[5]
-
Harvest cells by transferring the suspension to 15 mL conical tubes. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1x Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[10]
Western Blot Analysis for Key Proteins
This protocol is for detecting changes in protein levels (e.g., Sp1, ubiquitinated proteins, acetylated-histone H3) following this compound treatment.[3]
Materials:
-
RPMI-8226 cells treated with this compound (e.g., 10 µM for 48 hours)[4]
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ubiquitin, anti-Sp1, anti-Caspase-8, anti-HDAC1, anti-Acetyl-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. After treatment, harvest cells by centrifugation. b. Wash the cell pellet with cold PBS. c. Lyse the cells in RIPA buffer on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (whole cell lysate).[3]
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts for all samples and prepare them by adding Laemmli buffer and boiling for 5 minutes. b. Load 20-40 µg of protein per lane onto an SDS-PAGE gel. c. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommendation. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. Use GAPDH as a loading control.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell isolation and culture [bio-protocol.org]
- 7. RPMI 8226. Culture Collections [culturecollections.org.uk]
- 8. imanislife.com [imanislife.com]
- 9. RPMI 8226 Cells [cytion.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for K-7174 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of K-7174, a novel, orally active proteasome inhibitor, in mouse xenograft models, particularly for multiple myeloma. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing in vivo efficacy studies.
Introduction
This compound is a homopiperazine derivative that acts as a proteasome inhibitor with a unique mechanism of action, distinct from bortezomib. It has demonstrated significant anti-myeloma activity both in vitro and in vivo.[1] Notably, this compound is effective via oral administration, offering a potential advantage over intravenously administered proteasome inhibitors.[1][2] Its mechanism of action involves the induction of caspase-8-dependent degradation of the transcription factor Sp1, leading to the transcriptional repression of class I histone deacetylases (HDACs), which are critical targets for its cytotoxic effects.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of this compound in mouse xenograft models.
Table 1: Efficacy of this compound in Multiple Myeloma Xenograft Models
| Parameter | Intraperitoneal (i.p.) Administration | Oral (p.o.) Administration | Vehicle Control |
| Cell Lines Used | RPMI8226, U266 | RPMI8226, U266 | RPMI8226, U266 |
| Mouse Strain | NOD/SCID | NOD/SCID | NOD/SCID |
| Dosage | 75 mg/kg | 50 mg/kg | 3% DMSO in 0.9% NaCl |
| Administration Frequency | Once daily | Once daily | Once daily |
| Treatment Duration | 14 days | 14 days | 14 days |
| Tumor Volume Reduction | Significantly decreased compared to control[4] | Significantly lower than control and i.p. administration[1][4] | N/A |
| Effect on Body Weight | Significant body weight reduction observed after 10 days[4] | Well tolerated with no obvious side effects, including weight loss[1] | No significant change |
Experimental Protocols
Materials
-
Compound: this compound
-
Vehicle Components: Dimethyl sulfoxide (DMSO), sterile 0.9% Sodium Chloride (NaCl) solution
-
Cell Lines: Human multiple myeloma cell lines (e.g., RPMI8226, U266)
-
Animals: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice, 6-8 weeks old
-
Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Other: Matrigel (optional), sterile syringes and needles (23-25 gauge), calipers, anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
Preparation of this compound Dosing Solution
-
Vehicle Preparation (3% DMSO in 0.9% NaCl):
-
Aseptically add 300 µL of sterile DMSO to 9.7 mL of sterile 0.9% NaCl solution.
-
Vortex thoroughly to ensure a homogenous solution.
-
Prepare fresh on the day of administration.
-
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the number of mice and the desired dosage (e.g., 50 mg/kg for oral administration).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the this compound completely.
-
Gradually add the 0.9% NaCl solution while vortexing to bring the final concentration to the desired level and the final DMSO concentration to 3%.
-
Ensure the final solution is clear and free of precipitates before administration. Prepare fresh daily.
-
Mouse Xenograft Model Establishment
-
Cell Culture:
-
Culture multiple myeloma cells (e.g., RPMI8226 or U266) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
-
Tumor Cell Implantation (Subcutaneous):
-
Anesthetize the mice using an appropriate method.
-
Resuspend the harvested myeloma cells in sterile phosphate-buffered saline (PBS) or culture medium. A common concentration is 1 x 10^7 cells for U266 or 3 x 10^7 cells for RPMI8226.[1]
-
Optionally, mix the cell suspension 1:1 with Matrigel to improve tumor engraftment.
-
Inject a total volume of 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse using a 23-25 gauge needle.
-
Monitor the mice until they recover from anesthesia.
-
This compound Administration and Monitoring
-
Treatment Initiation:
-
Drug Administration:
-
Oral Gavage (p.o.): Administer 50 mg/kg of the this compound solution once daily.[1]
-
Intraperitoneal Injection (i.p.): Administer 75 mg/kg of the this compound solution once daily.[1]
-
Administer the vehicle solution to the control group following the same schedule and route.
-
The typical treatment duration is 14 days.[1]
-
-
Monitoring:
-
Measure tumor dimensions (length and width) with calipers every other day.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice at least twice a week to assess toxicity.
-
Observe the general health and behavior of the mice daily.
-
Follow institutional guidelines for humane endpoints.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound efficacy testing in a mouse xenograft model.
This compound Signaling Pathway
Caption: this compound mechanism of action in multiple myeloma cells.
References
- 1. DNA damage-induced degradation of Sp1 promotes cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage-induced sumoylation of Sp1 induces its interaction with RNF4 and degradation in S phase to remove 53BP1 from DSBs and permit HR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
K-7174: Application Notes and Protocols for Cell Culture
These application notes provide detailed protocols for the solubilization and use of K-7174, a potent proteasome and GATA inhibitor, in cell culture experiments. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an orally active, homopiperazine-derived small molecule that functions as a proteasome inhibitor. It has been shown to inhibit all three catalytic subunits (β1, β2, and β5) of the 20S proteasome.[1] This inhibition leads to the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[2][3] The mechanism involves the caspase-8-dependent degradation of Sp1, a key transactivator of class I HDAC genes.[2][3] Additionally, this compound is recognized as a GATA inhibitor, capable of inhibiting the binding activity of GATA transcription factors.[4][5] These activities contribute to its anti-tumor effects, including the induction of apoptosis in cancer cells, particularly in multiple myeloma.[4][5]
Solubility of this compound
This compound is available in both hydrochloride and dihydrochloride forms, which may have slightly different solubilities. The following table summarizes the reported solubility of this compound in various solvents. It is crucial to note that for many organic compounds, solubility can be enhanced by gentle warming (to 37°C) and sonication.[6]
| Solvent | Form | Concentration | Reference |
| Water | Dihydrochloride | ≥ 64.2 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | Hydrochloride | 10 mg/mL | [1] |
| Dimethylformamide (DMF) | Hydrochloride | 30 mg/mL | [1] |
| Ethanol | Hydrochloride | 5 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Hydrochloride | 1 mg/mL | [1] |
Preparation of Stock Solutions
For cell culture applications, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in the cell culture medium. DMSO is a commonly used solvent for this purpose.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Materials:
-
This compound powder (hydrochloride or dihydrochloride salt)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Determine the molecular weight of the specific this compound salt you are using (e.g., this compound dihydrochloride, M.Wt: 641.67 g/mol ).
-
Weigh out the desired amount of this compound powder using a calibrated balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution of this compound dihydrochloride, you would need 0.64167 mg of the compound.
-
Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. If the compound does not dissolve readily, brief warming at 37°C or sonication may be required.[6] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Use in Cell Culture
The final concentration of this compound used in cell culture will depend on the cell line and the specific experimental goals. The effective concentration range for inhibiting multiple myeloma cell growth is typically between 0 and 25 µM for an incubation period of 72 hours.[4][5]
Protocol for Treating Cells with this compound:
-
Materials:
-
Cultured cells in appropriate cell culture flasks or plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, DNase/RNase-free pipette tips
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to make a 10 µM final concentration in 10 mL of medium from a 10 mM stock, you would add 10 µL of the stock solution.
-
It is crucial to maintain a low final concentration of the solvent (e.g., DMSO) in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically not exceed 0.5%, with 0.1% being considered safe for most cell lines.[8][9]
-
Prepare a working solution by diluting the stock solution in fresh, pre-warmed cell culture medium. It is good practice to add the stock solution to the medium and mix well before adding it to the cells to ensure even distribution and avoid localized high concentrations of the compound or solvent.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control in your experiment by treating a parallel set of cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Proceed with downstream assays to assess the effects of this compound, such as cell viability assays (e.g., MTT), apoptosis assays (e.g., Annexin V staining), or western blotting for target proteins.
-
Experimental Data
The following tables summarize the reported in vitro and in vivo effects of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Effect | Concentration | Incubation Time | Reference |
| Multiple Myeloma (MM) cells | Growth Inhibition | Dose-dependent inhibition of cell growth | 0-25 µM | 72 h | [4][5] |
| MM cells | Apoptosis Induction | Increased percentage of annexin-V-positive cells | Not specified | 2 days | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VCAM-1 Expression | IC₅₀ of 14 µM | 1-30 µM | 1 h | [4][5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VCAM-1 mRNA Induction by TNFα | IC₅₀ of 9 µM | 1-30 µM | 1 h | [4][5][7] |
| Hep3B cells | Epo Production | Dose-dependent rescue | 10-20 µM | 24 h | [4][5] |
| - | GATA Binding Activity | Inhibition | 2.5-30 µM | 24 h | [4][5] |
Table 2: In Vivo Activity of this compound
| Animal Model | Administration Route | Dosage | Treatment Duration | Effect | Reference |
| Murine Myeloma Model | Intraperitoneal (i.p.) | 75 mg/kg | Once daily for 14 days | Inhibition of tumor growth | [4] |
| Murine Myeloma Model | Oral (p.o.) | 50 mg/kg | Once daily for 14 days | More effective inhibition of tumor growth than i.p. | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in cell culture experiments.
Caption: this compound mechanism of action.
Caption: this compound experimental workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
Application Note: Western Blot Analysis of K-7174 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
K-7174 is an orally active small molecule that functions as a proteasome and GATA inhibitor.[1] It has demonstrated anti-myeloma activity by inducing transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[2][3][4] This activity is mediated through the caspase-8-dependent degradation of the transcription factor Sp1.[2][3] This application note provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on key protein targets within its signaling pathway.
Key Protein Targets for Western Blot Analysis
Based on the known mechanism of action of this compound, the following proteins are recommended for investigation by Western blot:
| Target Protein | Expected Effect of this compound Treatment | Rationale |
| Sp1 | Decrease | This compound induces caspase-8-dependent degradation of Sp1.[2] |
| HDAC1 | Decrease | This compound causes transcriptional repression of HDAC1.[2][3] |
| HDAC2 | Decrease | This compound causes transcriptional repression of HDAC2.[2] |
| HDAC3 | Decrease | This compound causes transcriptional repression of HDAC3.[2] |
| Cleaved Caspase-8 | Increase | This compound activates caspase-8.[2] |
| Ubiquitinated Proteins | Increase | As a proteasome inhibitor, this compound is expected to lead to an accumulation of ubiquitinated proteins.[3] |
| GAPDH/β-actin | No change | Loading control to ensure equal protein loading across lanes. |
Experimental Protocols
This section provides a detailed methodology for treating cells with this compound and subsequently performing a Western blot analysis.
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., multiple myeloma cell lines like RPMI 8226 or U266) in appropriate culture dishes or plates. Allow the cells to adhere and reach approximately 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in fresh culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 0-25 µM).[1]
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for a predetermined period. The incubation time should be optimized based on the specific cell line and the protein of interest (e.g., 24-72 hours).[1]
Protein Extraction (Cell Lysis)
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Scrape the cells in the presence of lysis buffer.[5]
-
Suspension cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation. Wash the cell pellet once with ice-cold PBS and resuspend in lysis buffer.
-
-
Lysis Buffer: Use a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.[5]
-
Cell Lysis: Incubate the cell suspension in lysis buffer on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Clarify the cell lysate by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[6]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The percentage of the gel will depend on the molecular weight of the target proteins. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Sp1, anti-HDAC1, anti-cleaved caspase-8) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.[5]
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the signal using an appropriate imaging system (e.g., X-ray film or a digital imager).[5]
-
Stripping and Re-probing (Optional): To detect multiple proteins on the same membrane, the membrane can be stripped of the bound antibodies and re-probed with a different primary antibody (e.g., for a loading control like GAPDH).[7]
Data Presentation
Quantitative data from the Western blot analysis can be summarized in the following table. The band intensities should be quantified using densitometry software and normalized to the loading control.
| Treatment | Sp1 (Normalized Intensity) | HDAC1 (Normalized Intensity) | Cleaved Caspase-8 (Normalized Intensity) |
| Vehicle Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| This compound (Concentration 3) |
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound leading to apoptosis.
Western Blot Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Synergistic Anti-Myeloma Effects of K-7174 and HDAC Inhibitor Combination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. While significant therapeutic advances have been made, drug resistance remains a major clinical challenge.[1] This has spurred the investigation of novel therapeutic strategies, including combination therapies that target multiple oncogenic pathways. K-7174 is an orally active proteasome inhibitor that has demonstrated potent anti-myeloma activity.[2][3] Uniquely, this compound exerts its effects in part by down-regulating the expression of class I histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are frequently dysregulated in cancer.[4][5] The observation that this compound's mechanism of action involves HDAC suppression provides a strong rationale for its combination with HDAC inhibitors, which are known to exhibit synergistic anti-cancer effects with various agents.[6][7] This document provides a detailed overview of the study design for investigating the combination of this compound and an HDAC inhibitor, including experimental protocols and data presentation formats.
Mechanism of Action and Rationale for Combination
This compound, a homopiperazine derivative, is a novel proteasome inhibitor with a distinct mode of action compared to bortezomib.[2][3] Its anti-myeloma effects are mediated through the transcriptional repression of class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[2] This occurs via a caspase-8-dependent degradation of the transcription factor Sp1, a key transactivator of class I HDAC genes.[2][3] By reducing the levels of class I HDACs, this compound leads to histone hyperacetylation and subsequent cytotoxicity in myeloma cells.[3]
HDAC inhibitors represent a class of epigenetic drugs that have shown promise in treating various cancers, including multiple myeloma.[4][8][9] They work by increasing the acetylation of histones and other non-histone proteins, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis.[10][11] Given that this compound's activity is enhanced by HDAC inhibitors, a combination therapy approach is anticipated to have a synergistic effect, potentially overcoming drug resistance and improving therapeutic outcomes in multiple myeloma.[3][12]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and HDAC Inhibitor as Single Agents and in Combination
| Cell Line | Treatment | IC50 (µM) ± SD |
| RPMI 8226 | This compound | |
| HDAC Inhibitor (e.g., SAHA) | ||
| This compound + HDAC Inhibitor | ||
| U266 | This compound | |
| HDAC Inhibitor (e.g., SAHA) | ||
| This compound + HDAC Inhibitor | ||
| MM.1S | This compound | |
| HDAC Inhibitor (e.g., SAHA) | ||
| This compound + HDAC Inhibitor |
Combination Index (CI) values should be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Table 2: Apoptosis Induction by this compound and HDAC Inhibitor Combination
| Cell Line | Treatment | % Annexin V Positive Cells ± SD |
| RPMI 8226 | Vehicle Control | |
| This compound | ||
| HDAC Inhibitor (e.g., SAHA) | ||
| This compound + HDAC Inhibitor | ||
| U266 | Vehicle Control | |
| This compound | ||
| HDAC Inhibitor (e.g., SAHA) | ||
| This compound + HDAC Inhibitor |
Table 3: In Vivo Efficacy of this compound and HDAC Inhibitor Combination in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | N/A | |
| This compound | ||
| HDAC Inhibitor (e.g., Panobinostat) | ||
| This compound + HDAC Inhibitor |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and an HDAC inhibitor, alone and in combination, on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI 8226, U266, MM.1S)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
HDAC inhibitor (e.g., SAHA; stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Protocol:
-
Seed myeloma cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the HDAC inhibitor in culture medium.
-
Treat the cells with various concentrations of this compound, the HDAC inhibitor, or the combination of both for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and the HDAC inhibitor, alone and in combination.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
HDAC inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, the HDAC inhibitor, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the synergistic effects, including the expression of key proteins in the apoptosis and HDAC signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Primary antibodies against: Caspase-8, Cleaved Caspase-8, Sp1, HDAC1, HDAC2, HDAC3, Acetyl-Histone H3, PARP, Cleaved PARP, and GAPDH (as a loading control).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection system
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the this compound and HDAC inhibitor combination in a preclinical mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Multiple myeloma cell line (e.g., RPMI 8226)
-
This compound formulated for oral administration
-
HDAC inhibitor (e.g., Panobinostat) formulated for intraperitoneal or oral administration
-
Vehicle control solutions
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5-10 x 10^6 myeloma cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) HDAC inhibitor alone, and (4) this compound + HDAC inhibitor.
-
Administer treatments according to a predetermined schedule (e.g., this compound orally daily, HDAC inhibitor i.p. three times a week).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Caption: this compound and HDAC inhibitor signaling pathway.
References
- 1. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into the Treatment of Multiple Myeloma with Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 7. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]
- 8. Histone deacetylase inhibitors in multiple myeloma: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
In Vivo Administration of K-7174 (Oral vs. Intraperitoneal): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-7174 is a novel, orally active proteasome inhibitor that has demonstrated significant anti-myeloma activity both in vitro and in vivo.[1][2][3] Unlike conventional proteasome inhibitors, this compound is a homopiperazine derivative with a distinct mode of binding.[2][3] Its mechanism of action involves the inhibition of proteasome activity, which leads to the caspase-8-dependent degradation of the transcription factor Sp1.[1][2] This, in turn, causes transcriptional repression of class I histone deacetylases (HDACs), key enzymes in chromatin remodeling and gene expression.[1][2][4] Preclinical studies in murine xenograft models have shown that this compound's therapeutic effect is more potent when administered orally compared to intraperitoneal injection.[1][2][3] These application notes provide detailed protocols for the preparation and in vivo administration of this compound via both oral and intraperitoneal routes, summarize the comparative efficacy data, and visualize the key pathways and workflows.
Mechanism of Action
This compound exerts its cytotoxic effects through a unique signaling cascade. By inhibiting the proteasome, it triggers a series of downstream events culminating in the downregulation of class I HDACs (HDAC1, -2, and -3).[1][2] This is achieved through the activation of caspase-8, which leads to the degradation of Sp1, a primary transactivator of class I HDAC genes.[1][2] The subsequent reduction in HDACs leads to histone hyperacetylation and cytotoxicity in myeloma cells.[1][2] This mechanism of action suggests that class I HDACs are critical targets for this compound's anti-myeloma activity.[1][2][3]
Caption: this compound Signaling Pathway.
Data Presentation: Comparison of In Vivo Administration Routes
Studies in a murine xenograft model of multiple myeloma have demonstrated that oral administration of this compound is more effective than intraperitoneal injection at inhibiting tumor growth.[1]
| Parameter | Oral Administration (p.o.) | Intraperitoneal Administration (i.p.) | Vehicle Control | Reference |
| Drug/Vehicle | This compound in 3% DMSO and 97% sterile 0.9% NaCl | This compound in 3% DMSO and 97% sterile 0.9% NaCl | 3% DMSO and 97% sterile 0.9% NaCl | [1] |
| Dosage | Various doses tested | Various doses tested | N/A | [1] |
| Regimen | Once daily for 2 weeks | Once daily for 2 weeks | Same schedule as treatment groups | [1] |
| Efficacy | More effective at inhibiting tumor growth | Less effective than oral administration | No tumor inhibition | [1] |
| Side Effects | No obvious side effects reported | Not specified, but oral route noted for lack of side effects | N/A | [1][2] |
Experimental Protocols
The following protocols are based on methodologies reported in preclinical studies of this compound and standard laboratory procedures for rodent handling.[1]
Caption: Experimental Workflow for In Vivo Efficacy Study.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of the dosing solution for both oral and intraperitoneal routes.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% NaCl (saline) solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On each day of dosing, dilute the this compound stock solution to the final desired concentration.
-
The final vehicle composition should be 3% DMSO and 97% sterile 0.9% NaCl.[1]
-
Example: To prepare 1 mL of dosing solution, mix 30 µL of the DMSO stock solution with 970 µL of sterile 0.9% NaCl.
-
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Prepare a vehicle-only control solution consisting of 3% DMSO in sterile 0.9% NaCl.[1]
-
Administer the solution to the animals within a short time after preparation.
Protocol 2: Oral Administration (Gavage) in Mice
This protocol details the procedure for administering this compound orally to mice.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches long with a rounded ball tip for adult mice).[5][6]
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[7][8] The body should be held in a vertical position.
-
Positioning: Gently extend the mouse's head back to create a straight line from the mouth to the esophagus.[5][7]
-
Needle Insertion: Insert the gavage needle into the side of the mouth (in the gap behind the incisors) and gently advance it over the tongue towards the esophagus.[5][6]
-
Advancement: The needle should pass smoothly down the esophagus. Do not apply force; the animal should swallow as the tube is advanced.[6][7]
-
Volume Administration: The total volume administered in the study was 400 µl.[1] Depress the syringe plunger slowly and steadily to deliver the solution.
-
Withdrawal: After administration, gently and slowly remove the gavage needle along the same path of insertion.[6]
-
Monitoring: Return the animal to its cage and monitor it for several minutes for any signs of respiratory distress or discomfort.[6][8]
Protocol 3: Intraperitoneal (IP) Administration in Mice
This protocol outlines the procedure for administering this compound via intraperitoneal injection.
Materials:
-
Prepared this compound dosing solution
-
Sterile 1 mL syringe
-
Animal scale
Procedure:
-
Animal Restraint: Restrain the mouse securely, exposing the ventral side (abdomen). Tilt the mouse so its head is pointing downwards.[10] This causes the abdominal organs to shift cranially, reducing the risk of puncture.
-
Injection Site: Identify the injection site in the lower right quadrant of the abdomen.[9][11] This location helps to avoid the cecum and urinary bladder.[11]
-
Needle Insertion: Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.[9][10]
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) or intestinal contents are aspirated.[10][11] If any fluid enters the syringe, withdraw the needle and re-attempt with a fresh needle and syringe at a slightly different location.[11]
-
Volume Administration: If aspiration is clear, inject the 400 µl volume smoothly and steadily.[1]
-
Withdrawal: Withdraw the needle swiftly and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress, bleeding, or discomfort at the injection site.
Protocol 4: Efficacy Monitoring and Data Collection
This protocol describes the standard measurements taken during the in vivo study.
Procedure:
-
Tumor Measurement: Using calipers, measure the longest perpendicular tumor diameters every other day.[1]
-
Tumor Volume Calculation: Estimate the tumor volume using the formula: (Length × Width²) / 2 or a similar standard formula.[1]
-
Body Weight: Monitor and record the body weight of each animal at regular intervals (e.g., twice weekly) as an indicator of general health and potential toxicity.
-
Clinical Observations: Perform daily checks for any clinical signs of distress, such as changes in posture, activity, or grooming.
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone Deacetylase 1 Can Repress Transcription by Binding to Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. research.fsu.edu [research.fsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. ltk.uzh.ch [ltk.uzh.ch]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with K-7174
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 is a versatile small molecule inhibitor with demonstrated activity as a proteasome and GATA inhibitor.[1] A key consequence of its proteasome inhibition is the downstream transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[2] This leads to an increase in histone acetylation, a critical epigenetic modification associated with a more open chromatin structure and altered gene expression. These application notes provide a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) to investigate the effects of this compound on protein-DNA interactions and histone modifications.
Mechanism of Action of this compound in Chromatin Modification
This compound's effect on chromatin is primarily indirect. It functions as a proteasome inhibitor, which leads to the caspase-8-dependent degradation of the transcription factor Sp1.[2] Sp1 is a key activator for the transcription of class I HDAC genes.[2] By promoting the degradation of Sp1, this compound reduces the expression of HDAC1, HDAC2, and HDAC3.[2] The resulting decrease in HDAC activity leads to a state of histone hyperacetylation, as the balance shifts towards the activity of histone acetyltransferases (HATs). This altered epigenetic landscape can subsequently influence the expression of various genes involved in cell cycle regulation and apoptosis, such as p21 and Bak.
Key Applications for ChIP with this compound
-
Investigating Sp1 Binding: A primary application is to perform ChIP using an anti-Sp1 antibody to demonstrate that this compound treatment reduces the binding of Sp1 to the promoter regions of class I HDAC genes (e.g., HDAC1).[2]
-
Assessing Histone Acetylation: ChIP with antibodies against specific acetylated histone marks (e.g., anti-acetyl-Histone H3 at lysine 9 [H3K9ac] or lysine 27 [H3K27ac]) can be used to quantify the increase in histone acetylation at the promoter regions of this compound target genes.
-
Analyzing Transcription Factor Occupancy: Investigating the binding of other transcription factors to gene promoters of interest following this compound treatment to understand the downstream consequences of the altered epigenetic state.
Data Presentation: Representative Quantitative ChIP-qPCR Data
Table 1: Effect of a Class I HDAC Inhibitor on Sp1 Binding to the HDAC1 Promoter
| Target | Antibody | Treatment | Fold Enrichment vs. IgG |
| HDAC1 Promoter | Anti-Sp1 | Vehicle (DMSO) | 15.2 ± 1.8 |
| HDAC1 Promoter | Anti-Sp1 | HDAC Inhibitor | 4.5 ± 0.7 |
| Negative Control Region | Anti-Sp1 | Vehicle (DMSO) | 1.1 ± 0.3 |
| Negative Control Region | Anti-Sp1 | HDAC Inhibitor | 1.0 ± 0.2 |
Data is hypothetical and representative of expected results based on the known mechanism of this compound.
Table 2: Effect of a Class I HDAC Inhibitor on Histone H3 Acetylation at the p21 Promoter
| Target | Antibody | Treatment | Fold Enrichment vs. Input |
| p21 Promoter | Anti-H3K9ac | Vehicle (DMSO) | 2.5 ± 0.4 |
| p21 Promoter | Anti-H3K9ac | HDAC Inhibitor | 8.9 ± 1.1 |
| Negative Control Region | Anti-H3K9ac | Vehicle (DMSO) | 0.8 ± 0.2 |
| Negative Control Region | Anti-H3K9ac | HDAC Inhibitor | 1.0 ± 0.3 |
Data is hypothetical and representative of expected results based on the known mechanism of this compound.
Experimental Protocols
Detailed Protocol for Chromatin Immunoprecipitation (ChIP) Assay with this compound
This protocol is adapted from standard ChIP procedures and is suitable for investigating the effects of this compound on transcription factor binding and histone modifications in cultured mammalian cells.
Materials:
-
This compound (or vehicle control, e.g., DMSO)
-
Cell culture reagents
-
Formaldehyde (37%)
-
Glycine
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
ChIP-grade antibodies (e.g., anti-Sp1, anti-H3K9ac, anti-H3K27ac, Normal Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
Glycogen
-
qPCR primers for target and control regions
-
SYBR Green qPCR master mix
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into PBS and pellet by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Clarify the sonicated chromatin by centrifugation.
-
Dilute the chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the primary antibody (e.g., anti-Sp1, anti-H3K9ac, or IgG control) overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Resuspend the purified DNA in nuclease-free water.
-
Perform qPCR using SYBR Green master mix and primers specific for the target gene promoters (e.g., HDAC1, p21) and a negative control region.
-
Analyze the data using the percent input method or fold enrichment relative to the IgG control.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to altered gene expression.
Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
References
Application Notes and Protocols: Gene Expression Analysis in K-7174 Treated Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 is a novel, orally active proteasome inhibitor that has demonstrated significant anti-myeloma activity, including in bortezomib-resistant models.[1][2] Its unique mechanism of action, which differentiates it from other proteasome inhibitors, involves the transcriptional repression of class I histone deacetylases (HDACs).[1][2][3] This is achieved through a caspase-8-dependent degradation of the Sp1 transcription factor.[1] this compound is also known to function as a GATA inhibitor and a cell adhesion inhibitor by suppressing VCAM-1 expression.[3] Understanding the global changes in gene expression induced by this compound is crucial for elucidating its complete mechanism of action, identifying biomarkers of response, and discovering potential combination therapies.
This document provides detailed protocols for analyzing gene expression changes in multiple myeloma cell lines treated with this compound, utilizing RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR). It also presents a representative summary of expected gene expression changes based on the known molecular effects of this compound and other proteasome inhibitors.
Data Presentation: Representative Gene Expression Changes
The following tables summarize expected changes in gene expression in multiple myeloma cells following treatment with this compound. This data is a representative compilation based on the known mechanisms of this compound and publicly available information on proteasome inhibitor effects.
Table 1: Downregulated Genes in this compound Treated Multiple Myeloma Cells
| Gene Symbol | Gene Name | Function | Expected Fold Change (log2) |
| HDAC1 | Histone Deacetylase 1 | Histone modification, transcriptional repression | -2.5 |
| HDAC2 | Histone Deacetylase 2 | Histone modification, transcriptional repression | -2.2 |
| HDAC3 | Histone Deacetylase 3 | Histone modification, transcriptional repression | -2.0 |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | Cell adhesion, signaling | -1.8 |
| CCND1 | Cyclin D1 | Cell cycle progression | -1.5 |
| MYC | MYC Proto-Oncogene | Transcription factor, cell proliferation | -1.3 |
| BCL2 | B-Cell Lymphoma 2 | Apoptosis regulation | -1.2 |
Table 2: Upregulated Genes in this compound Treated Multiple Myeloma Cells
| Gene Symbol | Gene Name | Function | Expected Fold Change (log2) |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | 2.8 |
| DDIT3 | DNA Damage Inducible Transcript 3 (CHOP) | ER stress, apoptosis | 3.5 |
| HSPA5 | Heat Shock Protein Family A (Hsp70) Member 5 (BiP) | ER stress response, protein folding | 3.0 |
| XBP1s | X-Box Binding Protein 1 (spliced) | ER stress response, transcription factor | 2.5 |
| ATF4 | Activating Transcription Factor 4 | ER stress response, amino acid synthesis | 2.7 |
| TRIB3 | Tribbles Pseudokinase 3 | Apoptosis, insulin signaling | 2.2 |
| NOXA | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 | Apoptosis induction | 2.0 |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound mechanism of action leading to apoptosis and reduced cell adhesion.
Gene Expression Analysis Workflow
Caption: Workflow for gene expression analysis in this compound treated cells.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
RPMI-8226 or U266 multiple myeloma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
Protocol:
-
Maintain multiple myeloma cell lines in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells at a density of 2 x 10⁵ cells/mL in 6-well plates.
-
Allow cells to acclimate for 24 hours.
-
Treat cells with this compound at a final concentration of 10 µM. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells for 24 to 48 hours.
-
Harvest cells by centrifugation for subsequent RNA isolation.
RNA Isolation and Quality Control
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or equivalent
Protocol:
-
Isolate total RNA from this compound-treated and vehicle-treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Elute RNA in RNase-free water.
-
Determine the concentration and purity of the RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1.
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value greater than 8 is recommended for RNA-seq.
RNA Sequencing (RNA-seq)
Materials:
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit)
-
Agencourt AMPure XP beads
-
Illumina sequencing platform (e.g., NovaSeq)
Protocol:
-
Starting with 1 µg of total RNA, prepare sequencing libraries using a commercial kit following the manufacturer's protocol. This typically involves:
-
mRNA purification using oligo(dT) magnetic beads.
-
mRNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.
-
Pool the libraries and perform paired-end sequencing on an Illumina platform.
Quantitative Real-Time PCR (qRT-PCR) Validation
Materials:
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Gene-specific primers (forward and reverse)
-
qRT-PCR instrument
Protocol:
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Dilute the resulting cDNA 1:10 in nuclease-free water.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix as follows (for a 20 µL reaction):
-
10 µL of 2x SYBR Green master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Perform the qPCR on a real-time PCR system with the following cycling conditions (example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis.
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Conclusion
This application note provides a comprehensive guide for investigating the gene expression changes induced by this compound in multiple myeloma cells. The provided protocols for cell culture, RNA isolation, RNA-seq, and qRT-PCR offer a robust framework for researchers. The representative data and pathway diagrams serve as a valuable reference for understanding the expected molecular consequences of this compound treatment, facilitating further research into its therapeutic potential.
References
Application Notes and Protocols for Proteasome Activity Assay Using K-7174
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of the UPS, possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), associated with its β5, β2, and β1 subunits, respectively. Dysregulation of the UPS has been implicated in various diseases, particularly cancer, making the proteasome an attractive target for therapeutic intervention.
K-7174 is a novel, orally active homopiperazine derivative that acts as a proteasome inhibitor.[1] Unlike many conventional proteasome inhibitors such as bortezomib, which primarily targets the β5 subunit, this compound uniquely inhibits all three catalytic subunits (β1, β2, and β5) of the 20S proteasome by direct binding.[2][3][4] This distinct mechanism of action suggests that this compound may be effective against cancers that have developed resistance to other proteasome inhibitors.[5][6] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on the three distinct proteolytic activities of the 20S proteasome in vitro.
Signaling Pathway of this compound Action
This compound exerts its cytotoxic effects primarily through the inhibition of the 20S proteasome. This leads to the accumulation of polyubiquitinated proteins, which in turn induces cellular stress and apoptosis. A key downstream effect of this compound-mediated proteasome inhibition is the transcriptional repression of class I histone deacetylases (HDACs). This occurs via the caspase-8-dependent degradation of the transcription factor Sp1, a potent transactivator of class I HDAC genes.[7]
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for determining the inhibitory effect of this compound on the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome.
Caption: Experimental workflow for the proteasome activity assay.
Quantitative Data
| Proteolytic Activity | Proteasome Subunit | Fluorogenic Substrate | This compound IC50 (µM) | Bortezomib IC50 (µM) (Reference) |
| Chymotrypsin-like | β5 | Suc-LLVY-AMC | [To be determined] | 0.005 |
| Trypsin-like | β2 | Z-LRR-AMC | [To be determined] | > 5 |
| Caspase-like | β1 | Z-nLPnLD-AMC | [To be determined] | 0.5 |
Note: Bortezomib IC50 values are approximate and can vary depending on assay conditions.
Experimental Protocols
This protocol is designed for a 96-well plate format and is adaptable for measuring the inhibition of all three proteasome activities by using the respective specific fluorogenic substrates.
Materials and Reagents:
-
Purified 20S Proteasome (human or other mammalian source)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
Fluorogenic Substrates:
-
Chymotrypsin-like (CT-L): Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)
-
Trypsin-like (T-L): Z-LRR-AMC (Z-Leucine-Arginine-Arginine-AMC) or Boc-LRR-AMC
-
Caspase-like (C-L): Z-nLPnLD-AMC (Z-norleucine-proline-norleucine-aspartate-AMC)
-
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
Positive Control Inhibitor (e.g., MG-132 or Bortezomib)
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Fluorogenic Substrate Stock Solutions: Prepare 10 mM stock solutions of each substrate in DMSO. Store at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in Proteasome Assay Buffer. Also, prepare a working solution of the desired fluorogenic substrate (e.g., 100 µM) in Proteasome Assay Buffer. The optimal substrate concentration may need to be determined empirically (typically near its Km value).
-
-
Assay Protocol: a. To the wells of a 96-well black plate, add the following in order:
- Assay Buffer: To bring the final volume to 100 µL.
- This compound: Add desired concentrations of this compound (e.g., in a range from 0.1 µM to 100 µM). For control wells, add the same volume of vehicle (Assay Buffer with the same percentage of DMSO as the highest this compound concentration).
- Purified 20S Proteasome: Add a pre-determined amount of purified 20S proteasome (e.g., 5-10 nM final concentration) to all wells except for the "no enzyme" blank. b. Mix the contents of the wells gently by tapping the plate. c. Pre-incubate the plate at 37°C for 15 minutes to allow this compound to interact with the proteasome. d. Initiate the reaction by adding the fluorogenic substrate working solution to all wells, bringing the final reaction volume to 100 µL. e. Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measurement:
-
Kinetic Assay (Recommended): Measure the increase in fluorescence intensity every 1-2 minutes for 30-60 minutes. The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes), ensuring the reaction is in the linear range. Stop the reaction (optional, e.g., by adding a stopping reagent) and measure the final fluorescence intensity.
-
-
Data Analysis: a. Subtract the background fluorescence (from "no enzyme" wells) from all readings. b. Determine the reaction rate (slope of the kinetic curve) for each concentration of this compound. c. Calculate the percentage of proteasome inhibition for each this compound concentration relative to the vehicle control (0% inhibition): % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] x 100 d. Plot the percent inhibition versus the logarithm of the this compound concentration. e. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Controls:
-
No Enzyme Control: Wells containing all components except the proteasome to measure background fluorescence.
-
Vehicle Control (0% Inhibition): Wells containing the proteasome and vehicle (DMSO) but no this compound.
-
Positive Inhibition Control: Wells containing the proteasome and a known proteasome inhibitor (e.g., MG-132) at a concentration known to cause complete inhibition.
By following this protocol for each of the three specific fluorogenic substrates, a comprehensive profile of the inhibitory activity of this compound on the 20S proteasome can be generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Homopiperazine Derivatives as a Novel Class of Proteasome Inhibitors with a Unique Mode of Proteasome Binding | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homopiperazine Derivatives as a Novel Class of Proteasome Inhibitors with a Unique Mode of Proteasome Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing K-7174 Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing K-7174 in cytotoxicity assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small molecule proteasome inhibitor. Its primary mechanism of action involves the inhibition of proteasome activity, which leads to the accumulation of ubiquitinated proteins. This disrupts cellular homeostasis and induces apoptosis (cell death) in cancer cells. Specifically, this compound has been shown to induce the caspase-8-dependent degradation of the transcription factor Sp1. The degradation of Sp1 leads to the transcriptional repression of class I histone deacetylases (HDACs), namely HDAC1, HDAC2, and HDAC3, which are critical for cancer cell survival and proliferation.
Q2: What is the recommended starting concentration range for this compound in cytotoxicity assays?
A2: Based on in vitro studies, a good starting concentration range for this compound is between 1 µM and 25 µM. The optimal concentration is highly dependent on the cell line being used and the duration of the treatment. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: What is a suitable solvent for preparing this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 20 mM) and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound?
A4: Typical incubation times for this compound in cytotoxicity assays range from 24 to 72 hours. The optimal incubation time will vary depending on the cell line's doubling time and its sensitivity to the compound. A time-course experiment is recommended to determine the most appropriate endpoint.
Q5: Which cytotoxicity assay methods are compatible with this compound?
A5: Several cytotoxicity assay methods can be used with this compound, including:
-
Metabolic assays: MTT, XTT, and WST-1 assays, which measure the metabolic activity of viable cells.
-
Membrane integrity assays: Lactate dehydrogenase (LDH) release assays or assays using membrane-impermeable dyes like propidium iodide (PI) or trypan blue.
-
Apoptosis assays: Annexin V/PI staining, caspase activity assays (e.g., caspase-3/7, caspase-8), or TUNEL assays.
It is advisable to use at least two different methods to confirm the cytotoxic effects and rule out potential assay-specific artifacts.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each row.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.
-
Issue 2: No significant cytotoxicity observed even at high concentrations.
-
Possible Cause:
-
The cell line may be resistant to this compound.
-
The incubation time may be too short.
-
The compound may have degraded.
-
-
Solution:
-
Verify the sensitivity of your cell line to a known positive control cytotoxic agent.
-
Extend the incubation period (e.g., up to 72 hours or longer, depending on the cell line).
-
Prepare a fresh stock solution of this compound. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Issue 3: Discrepancy in results between different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: this compound, as a proteasome inhibitor, can affect cellular metabolism, which may interfere with metabolic assays like MTT.[1][2][3] This can lead to an over- or underestimation of cell viability.
-
Solution:
-
Confirm results using a non-metabolic assay, such as an LDH release assay or a dye exclusion assay (trypan blue).
-
Directly assess apoptosis using methods like Annexin V staining or caspase activity assays.
-
Issue 4: Precipitate formation in the culture medium upon addition of this compound.
-
Possible Cause: The concentration of this compound exceeds its solubility in the aqueous culture medium, or the DMSO concentration is too high.
-
Solution:
-
Ensure the final DMSO concentration is kept low (≤ 0.5%).
-
Prepare intermediate dilutions of the this compound stock in culture medium before adding to the wells.
-
Gently mix the plate after adding the compound. If precipitation persists, consider lowering the highest concentration in your dose-response curve.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| KMS12-BM | Multiple Myeloma | 72 | ~5 | |
| U266 | Multiple Myeloma | 72 | ~7.5 | |
| RPMI8226 | Multiple Myeloma | 72 | ~10 |
Note: IC50 values can vary between laboratories and experimental conditions. This table should be used as a reference for establishing an appropriate concentration range for your experiments.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using MTT
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock solution.
-
Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Cytotoxicity Assay Workflow.
References
Technical Support Center: Troubleshooting High Background in Western Blotting with K-7174
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background issues encountered during Western blotting experiments involving the compound K-7174.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a high, uniform background on my Western blot after this compound treatment?
A high, uniform background, which appears as a dark or hazy film across the entire membrane, can obscure the detection of your target protein. This is often due to issues with the immunoblotting procedure itself rather than the this compound treatment.
Possible Causes and Solutions:
-
Insufficient Blocking: The blocking buffer may not have adequately covered all non-specific binding sites on the membrane.[1]
-
Solution: Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA). You can also extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[2] For detecting phosphorylated proteins, use BSA instead of milk, as milk contains phosphoproteins like casein that can cause cross-reactivity.[3][4]
-
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding.[2][4]
-
Solution: Titrate your antibodies to find the optimal dilution that provides a strong signal with low background. Start with a more diluted concentration and incrementally increase it.
-
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.[1]
-
Solution: Increase the number and duration of your wash steps. For example, perform 4-5 washes of 10-15 minutes each with gentle agitation. Ensure your wash buffer contains a detergent like Tween-20 (e.g., 0.1%).[2]
-
-
Membrane Drying: If the membrane dries out at any point, antibodies can bind non-specifically and irreversibly.[1][4]
-
Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[5]
-
Q2: I'm observing multiple non-specific bands after treating my cells with this compound. What could be the cause?
The appearance of distinct, non-specific bands can be frustrating and complicate data interpretation. This can stem from the sample itself, the antibodies used, or potential off-target effects of the compound.
Possible Causes and Solutions:
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.
-
Sample Degradation: If samples are not handled properly, proteins can degrade, leading to extra bands.
-
High Protein Load: Loading too much protein per well can overwhelm the gel and membrane, causing bands to smear and non-specific antibody binding.[4]
-
Solution: Perform a protein concentration assay (e.g., BCA) and load a consistent, optimized amount of protein for each sample (typically 10-30 µg).
-
-
Potential Off-Target Effects: Small molecule inhibitors can sometimes have off-target effects, altering the expression of other proteins.[7][8]
-
Solution: While difficult to control, ensuring all other experimental parameters are optimized will help confirm if the extra bands are a true biological effect of this compound or a technical artifact.
-
Q3: Could the mechanism of action of this compound itself contribute to a high background?
Yes, the primary mechanism of this compound can indirectly lead to Western blot artifacts. This compound is a novel proteasome inhibitor.[9][10] Proteasome inhibition prevents the degradation of ubiquitinated proteins, causing them to accumulate within the cell.[9][11]
This massive buildup of various proteins can increase the total protein concentration in your lysate. When run on a gel, this may result in "smearing" down the lane or a higher general background, making it difficult to resolve specific bands.
Solution:
-
Titrate Total Protein: Carefully quantify your protein lysates and try loading a lower amount of total protein per well (e.g., 5-10 µg) to see if the background and smearing are reduced while still allowing for the detection of your target protein.
-
Consider Immunoprecipitation: If your target protein is of low abundance, you may need to enrich your sample using immunoprecipitation before running the Western blot.[3]
Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Uniform High Background | Insufficient blocking | Increase blocking agent concentration (5% BSA or non-fat milk) and incubation time (2h at RT or O/N at 4°C).[2][3] |
| Antibody concentration too high | Titrate primary (e.g., 1:1000 to 1:5000) and secondary (e.g., 1:5000 to 1:20000) antibodies to find the optimal dilution.[2] | |
| Inadequate washing | Increase the number and duration of washes (e.g., 4 x 10 min) with a buffer containing 0.1% Tween-20.[1][2] | |
| Membrane dried out | Ensure the membrane is always submerged in buffer during the procedure.[4] | |
| Non-Specific Bands | Secondary antibody cross-reactivity | Run a secondary-only control. Use a pre-adsorbed secondary antibody if necessary.[3] |
| Sample degradation | Use fresh lysates and always add protease/phosphatase inhibitors to the lysis buffer.[3] | |
| Too much protein loaded | Quantify protein concentration and load less protein per lane (e.g., 10-30 µg).[4] | |
| Lane Smearing / High Background | This compound-induced protein accumulation | As a proteasome inhibitor, this compound causes a buildup of ubiquitinated proteins.[9][11] Titrate down the amount of total protein loaded per lane. |
Experimental Protocols
Protocol 1: Cell Lysis and Sample Preparation after this compound Treatment
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at the target concentration and duration. Include a vehicle-only (e.g., DMSO) control.
-
Cell Harvest: Place the culture dish on ice. Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the plate. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes. The samples are now ready for SDS-PAGE or can be stored at -20°C.
Protocol 2: Standard Western Blot Protocol
-
SDS-PAGE: Load equal amounts of protein for each sample into the wells of a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20, TBST) for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in fresh blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with agitation.[6]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in fresh blocking buffer. Incubate the membrane for 1 hour at room temperature with agitation.
-
Final Washes: Repeat the washing step (Step 5) to remove any unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
This compound Signaling Pathway
This compound is a proteasome inhibitor that leads to the caspase-8-dependent degradation of the transcription factor Sp1.[9][10] This, in turn, represses the transcription of class I histone deacetylases (HDACs).[9][11]
References
- 1. clyte.tech [clyte.tech]
- 2. arp1.com [arp1.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting K-7174 dose-response curve variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in K-7174 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active proteasome and GATA inhibitor.[1] Its primary anti-myeloma activity stems from the transcriptional repression of class I histone deacetylases (HDAC1, -2, and -3). This occurs through a unique mechanism involving caspase-8-dependent degradation of the transcription factor Sp1.[2][3][4][5]
Q2: What are the common assays used to measure the effects of this compound?
Common assays include cell viability and proliferation assays (e.g., MTT assay) to measure cytotoxicity, proteasome activity assays, caspase-8 activity assays, and western blotting to analyze the degradation of Sp1 and the expression levels of HDACs.[2][4][5]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in water (≥ 64.2mg/mL).[6] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to store the solution in aliquots.[6]
Q4: Are there known off-target effects for this compound?
While the primary mechanism is well-documented, like many kinase inhibitors, this compound may have off-target effects that could contribute to variability in experimental results.[7] It is important to consider potential off-target effects when interpreting data.
Troubleshooting Dose-Response Curve Variability
Variability in dose-response curves for this compound can arise from multiple sources, ranging from experimental setup to the specific biological assays employed. This guide provides a structured approach to identifying and resolving these issues.
Section 1: General Cell Culture and Assay Conditions
Issue: Inconsistent IC50 values between experiments.
| Potential Cause | Troubleshooting Recommendation |
| Cell Density | Cell density can significantly impact the response to treatment. Higher cell densities may show increased resistance.[8][9] Standardize the cell seeding density for all experiments. Determine the optimal seeding density for your cell line where cells are in the exponential growth phase at the time of treatment.[10] |
| Cell Line Health and Passage Number | Cells that are unhealthy or have a high passage number can exhibit altered responses to drugs. Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure cell viability is above 90% before starting an experiment. |
| Inconsistent Incubation Times | The duration of drug exposure will directly affect the observed cytotoxicity. Strictly adhere to the planned incubation times for all experiments. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations. Always include a vehicle control (cells treated with the same concentration of solvent as the highest drug concentration) to account for any solvent-induced effects. |
| Plate Edge Effects | Wells on the edge of a microplate are more prone to evaporation, leading to changes in drug concentration and cell growth. To minimize this, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
Section 2: Troubleshooting Specific Assays
Issue: High background or low signal in MTT/Cell Viability Assays.
| Potential Cause | Troubleshooting Recommendation |
| Contamination | Bacterial or yeast contamination can lead to high background absorbance.[11] Visually inspect cells for any signs of contamination before adding the MTT reagent. Use sterile techniques and reagents. |
| Incomplete Solubilization of Formazan Crystals | If the purple formazan crystals are not fully dissolved, it will lead to inaccurate and variable readings.[12] Ensure complete solubilization by extending the incubation time with the solubilization solution or by gently mixing. Using an SDS-based solubilization solution can improve consistency.[12] |
| Low Cell Number | Too few cells will result in a weak signal that is difficult to distinguish from the background. Optimize the initial cell seeding density to ensure a robust signal in untreated control wells. |
| Interference from this compound | Some compounds can interfere with the MTT assay by directly reducing the MTT reagent. Include a control with this compound in cell-free media to check for any direct reduction of MTT. |
Issue: Variability in Proteasome Activity Assays.
| Potential Cause | Troubleshooting Recommendation |
| Choice of Microplate | The type of microplate used can affect the measurement of proteasome activity.[13] Use the same type of black-walled, clear-bottom microplates for all experiments to ensure consistency. |
| Substrate Concentration | Sub-optimal substrate concentration can lead to variability in enzyme kinetics. Determine the optimal substrate concentration for your specific experimental conditions. |
| Lysate Preparation | Inconsistent lysate preparation can lead to variability in protein concentration and proteasome activity. Standardize the lysis buffer and protocol. Always measure protein concentration before performing the assay. |
Issue: Inconsistent results in Caspase-8 Activity Assays.
| Potential Cause | Troubleshooting Recommendation |
| Timing of Assay | Caspase activation is a transient event. The timing of the assay after this compound treatment is critical. Perform a time-course experiment to determine the optimal time point for measuring caspase-8 activation in your cell line. |
| Cell Lysis | Incomplete cell lysis will result in an underestimation of caspase activity. Ensure complete cell lysis by following the manufacturer's protocol for the assay kit. |
| Non-specific Protease Activity | Other proteases in the cell lysate may cleave the caspase-8 substrate.[14] Use a specific caspase-8 inhibitor as a negative control to confirm that the measured activity is specific to caspase-8. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve.
Protocol 2: Western Blot for Sp1 Degradation
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against Sp1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for Dose-Response Variability.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 13. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
K-7174 Stability in Cell Culture Media: A Technical Guide
Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of K-7174 in common cell culture media. Understanding the stability of a compound under experimental conditions is critical for the accurate interpretation of results. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you assess and manage the stability of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture media?
Currently, there is no publicly available quantitative data specifically detailing the degradation kinetics or half-life of this compound in cell culture media such as RPMI 1640 or DMEM. However, published studies have successfully used this compound in cell culture experiments lasting up to 72 hours, suggesting it retains sufficient activity over this period to elicit biological effects.[1][2] Factors such as media composition, pH, temperature, and exposure to light can influence its stability. It is recommended to perform a stability study under your specific experimental conditions.
Q2: What factors can affect the stability of this compound in my experiments?
Several factors can impact the stability of a small molecule like this compound in cell culture media:
-
Media Composition: Components in the media, such as reducing agents or high concentrations of certain vitamins, could potentially interact with this compound. For instance, RPMI 1640 contains the reducing agent glutathione, which could affect the stability of sensitive compounds.
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can influence the rate of hydrolysis of susceptible chemical moieties. This compound contains a homopiperazine ring, a basic amine structure, which could be sensitive to pH changes.
-
Temperature: Standard cell culture incubation is performed at 37°C. This elevated temperature can accelerate the degradation of thermally labile compounds compared to storage at 4°C or -20°C.
-
Light Exposure: Some compounds are photosensitive. It is good practice to protect media containing this compound from prolonged exposure to light.
-
Serum Proteins: If you are using serum-supplemented media, this compound may bind to serum proteins like albumin. While this can sometimes protect a compound from degradation, it can also affect its free concentration and availability to the cells.
-
Cellular Metabolism: Once introduced into a cell culture, this compound may be metabolized by the cells, which is different from its chemical stability in the media alone.
Q3: How should I prepare and store this compound stock solutions?
According to supplier recommendations, this compound stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. When preparing working concentrations, dilute the stock solution in your cell culture medium immediately before use.
Q4: What is the known signaling pathway of this compound?
This compound is known to be an orally active proteasome inhibitor.[2][3][4][5] Its anti-myeloma activity is exerted by down-regulating the expression of class I histone deacetylases (HDACs).[2][3][5] This occurs through the caspase-8-dependent degradation of the transcription factor Sp1, which is a potent transactivator of class I HDAC genes.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing K-7174-Induced Cell Morphology Changes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing K-7174 who may encounter changes in cell morphology during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, small molecule inhibitor of the proteasome and GATA transcription factors.[1] In multiple myeloma cells, its primary mechanism involves inhibiting the 26S proteasome, which leads to an accumulation of ubiquitinated proteins.[2][3] This disrupts cellular homeostasis and induces apoptosis (programmed cell death). A key part of this process is the transcriptional repression of class I histone deacetylases (HDACs) through the caspase-8-dependent degradation of the Sp1 transcription factor.[3]
Q2: We are observing significant cell rounding and detachment after treating our cancer cell lines with this compound. Is this an expected outcome?
Yes, this is an expected morphological change. Cell rounding and detachment are characteristic features of apoptosis, which this compound is known to induce.[1] The apoptotic process is initiated through the activation of caspase-8.[3] As cells undergo apoptosis, the cytoskeleton, which provides structural support, is reorganized, leading to a rounder morphology and reduced adhesion to the substrate.[1]
Q3: How does this compound specifically affect the cytoskeleton to cause these morphological changes?
As a proteasome inhibitor, this compound's effects are similar to other drugs in its class, such as bortezomib. Proteasome inhibition can lead to a disorganized actin fiber network.[4] The Rho family of small GTPases, which are key regulators of the actin cytoskeleton, are also implicated. Inhibition of the proteasome can affect the levels and activity of Rho GTPases, leading to changes in actin stress fibers and overall cell shape. The activation of caspases during apoptosis also directly leads to the cleavage of cytoskeletal components, contributing to the observed morphological changes.
Q4: Can this compound affect cell adhesion properties beyond inducing detachment through apoptosis?
Yes, this compound has been identified as a cell adhesion inhibitor.[1] It can suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), which is involved in cell-cell and cell-matrix interactions.[1] Therefore, you may observe reduced cell adhesion even in cells that have not yet fully undergone apoptosis.
Troubleshooting Guides
Issue 1: Excessive or premature cell detachment at low this compound concentrations.
-
Possible Cause 1: Cell line hypersensitivity.
-
Troubleshooting Step: Determine the IC50 value for your specific cell line. Different cell lines exhibit varying sensitivities to proteasome inhibitors. Start with a dose-response experiment to identify the optimal concentration range for your intended assay. Below is a table of representative IC50 values for the proteasome inhibitor bortezomib in various multiple myeloma cell lines, which can serve as a starting reference.
-
| Cell Line | Bortezomib IC50 (nM) after 48h |
| RPMI-8226 | ~5 |
| U266 | ~7 |
| MM.1S | ~3 |
| OPM-2 | ~2 |
| NCI-H929 | ~10 |
Data is representative of bortezomib and should be used as a guideline. IC50 values for this compound should be determined empirically.
-
Possible Cause 2: Sub-optimal cell culture conditions.
-
Troubleshooting Step: Ensure your cells are healthy and not overly confluent before treatment. Stressed cells may be more susceptible to drug-induced apoptosis. Use fresh media and ensure proper incubator conditions (temperature, CO2, humidity).
-
-
Possible Cause 3: Off-target effects at high concentrations.
-
Troubleshooting Step: If using high concentrations of this compound, consider the possibility of off-target effects. Stick to concentrations within the validated range for your cell line.
-
Issue 2: Difficulty in quantifying morphological changes.
-
Possible Cause: Lack of appropriate tools or metrics.
-
Troubleshooting Step: Utilize image analysis software such as ImageJ or CellProfiler to quantify changes in cell morphology. You can measure parameters like cell area, perimeter, circularity (a measure of roundness), and aspect ratio. A significant increase in circularity and a decrease in cell area are indicative of this compound-induced morphological changes.
-
Issue 3: Inconsistent or weak staining of the actin cytoskeleton after this compound treatment.
-
Possible Cause 1: Sub-optimal fixation or permeabilization.
-
Troubleshooting Step: The fixation and permeabilization steps are critical for good immunofluorescence staining. Refer to the detailed protocol below for phalloidin staining of the actin cytoskeleton. Ensure the methanol-free formaldehyde is fresh and the permeabilization time with Triton X-100 is optimized for your cell line.
-
-
Possible Cause 2: Phalloidin conjugate issues.
-
Troubleshooting Step: Ensure your fluorescently-labeled phalloidin is stored correctly and has not been subjected to multiple freeze-thaw cycles. Use the recommended dilution and incubate for the appropriate time, protected from light.
-
Experimental Protocols
Protocol 1: Immunofluorescence Staining of F-actin with Phalloidin
This protocol allows for the visualization of the actin cytoskeleton to observe changes induced by this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Methanol-Free Formaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound for the desired time. Include a vehicle-treated control.
-
Gently wash the cells three times with PBS.
-
Fix the cells with 4% methanol-free formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
-
Dilute the fluorescently-labeled phalloidin in 1% BSA in PBS according to the manufacturer's instructions.
-
Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
(Optional) Add DAPI to the staining solution for the last 10 minutes of incubation to counterstain the nuclei.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Cell Adhesion Assay
This protocol quantifies the adhesion of cells to a substrate, which can be altered by this compound treatment.
Materials:
-
96-well tissue culture plates (can be coated with extracellular matrix proteins like fibronectin if desired)
-
Cells in suspension
-
This compound
-
Serum-free cell culture medium
-
PBS
-
Crystal Violet solution (0.5% in 20% methanol)
-
33% Acetic Acid
Procedure:
-
(Optional) Coat the wells of a 96-well plate with an extracellular matrix protein and block with BSA.
-
Treat your cells in suspension with this compound or a vehicle control for the desired time.
-
Seed 1 x 10^5 cells per well into the 96-well plate.
-
Incubate for 1-2 hours to allow for cell adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the remaining adherent cells with 4% formaldehyde for 10 minutes.
-
Wash the wells three times with PBS.
-
Stain the cells with Crystal Violet solution for 20 minutes at room temperature.
-
Wash the wells thoroughly with water until the water runs clear.
-
Air dry the plate completely.
-
Solubilize the stain by adding 33% Acetic Acid to each well and incubate for 15 minutes with gentle shaking.
-
Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Signaling Pathways and Workflows
Figure 1. Simplified signaling pathway of this compound-induced apoptosis and morphological changes.
Figure 2. Experimental workflow for assessing this compound-induced changes in cell morphology and adhesion.
References
- 1. Bortezomib inhibits cell proliferation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteasome inhibitor-adapted myeloma cells are largely independent from proteasome activity and show complex proteomic changes, in particular in redox and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologic impact of proteasome inhibition in MM cells - from the aspects of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: K-7174 & MTT Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using K-7174 in conjunction with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays for cell viability and cytotoxicity studies. This guide addresses potential artifacts and provides troubleshooting strategies to ensure accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active small molecule that functions as a dual inhibitor of the proteasome and GATA transcription factors.[1] Its primary mechanisms of action include:
-
Proteasome Inhibition: this compound inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome. This leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis (programmed cell death) in cancer cells.[2][3]
-
GATA Inhibition: this compound inhibits the DNA-binding activity of GATA transcription factors, which are crucial for the development and function of various cell types, including hematopoietic cells.[1][4]
Q2: What is the MTT assay and how does it measure cell viability?
The MTT assay is a colorimetric assay used to assess cell metabolic activity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, largely in the mitochondria of living cells. The amount of formazan produced is proportional to the number of metabolically active (and therefore viable) cells.[5][6]
Q3: Can this compound interfere with the MTT assay?
While direct chemical interference by this compound with the MTT reagent has not been extensively documented, its biological effects on cells could lead to misleading results. The primary concern is that this compound may alter the metabolic state of the cell in a way that does not directly correlate with cell viability. This can lead to an overestimation or underestimation of cytotoxicity.[7][8]
Q4: What are the potential mechanisms of this compound interference in MTT assays?
Potential mechanisms for artifacts include:
-
Alterations in Cellular Metabolism: As a proteasome inhibitor, this compound can induce significant stress on cells, leading to adaptive metabolic reprogramming that may increase or decrease mitochondrial dehydrogenase activity, independent of cell death.[7][8]
-
Induction of Oxidative Stress: Proteasome inhibitors are known to induce the production of reactive oxygen species (ROS). Elevated ROS levels can affect mitochondrial function and the activity of the enzymes responsible for MTT reduction.
-
Changes in Mitochondrial Number and Activity: Treatment with kinase inhibitors has been shown to sometimes increase mitochondrial number and activity, which would lead to a higher MTT signal even if cell proliferation is inhibited.[9]
Q5: How can I validate my MTT assay results when using this compound?
It is highly recommended to use a secondary, independent viability assay to confirm the results obtained from the MTT assay. This is crucial to ensure that the observed effects are due to changes in cell viability and not assay artifacts. Good alternative assays include:
-
Trypan Blue Exclusion Assay: A simple and direct method to count viable cells based on membrane integrity.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a robust indicator of cell viability and is less prone to interference from metabolic changes.[9][10]
-
Real-Time Cytotoxicity Assays: These methods continuously monitor cell death over time.
Troubleshooting Guide
This guide addresses specific issues that may arise when performing MTT assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected viability (or an increase in signal) at cytotoxic concentrations of this compound. | 1. Metabolic Upregulation: this compound-induced cellular stress might be causing an increase in mitochondrial dehydrogenase activity in the remaining viable cells, leading to a stronger MTT signal per cell. 2. Increased Mitochondrial Biogenesis: The cells might be adapting to the treatment by increasing the number of mitochondria. | 1. Validate with an orthogonal assay: Use a non-metabolic viability assay like Trypan Blue exclusion or an ATP-based assay to confirm the results. 2. Perform a cell-free control: Incubate this compound with MTT in cell culture medium without cells to rule out direct chemical reduction of MTT by the compound.[5] 3. Microscopic Examination: Visually inspect the cells under a microscope to correlate the MTT signal with cell morphology and number. |
| Lower than expected viability at non-toxic concentrations of this compound. | 1. Inhibition of Dehydrogenase Enzymes: this compound might have off-target effects that inhibit the mitochondrial dehydrogenases responsible for MTT reduction, even at concentrations that are not cytotoxic. 2. Early Metabolic Shutdown: The compound may be causing a rapid decrease in metabolic activity that precedes cell death. | 1. Time-course experiment: Measure viability at multiple time points to understand the kinetics of the cellular response to this compound. 2. Confirm with a membrane integrity assay: Use an assay like LDH release or a live/dead fluorescent stain to determine if the cell membrane is compromised. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Incomplete formazan solubilization: The purple formazan crystals are not fully dissolved before reading the absorbance. 3. "Edge effect" in 96-well plates: Wells on the edge of the plate are prone to evaporation, leading to altered cell growth and compound concentration. | 1. Ensure a single-cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Optimize solubilization: Ensure complete mixing after adding the solubilization buffer. Visually inspect the wells to confirm that all formazan crystals are dissolved. 3. Minimize edge effects: Do not use the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
Experimental Protocols
Standard MTT Assay Protocol
This protocol provides a general guideline for performing an MTT assay. Optimization of cell number, MTT concentration, and incubation times is recommended for each cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure all formazan crystals are dissolved.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Cell-Free Interference Control Protocol
This protocol is essential to determine if this compound directly reduces the MTT reagent.
Procedure:
-
Prepare a 96-well plate with the same serial dilutions of this compound in cell culture medium as used in the main experiment, but do not add any cells.
-
Include wells with medium only as a blank control.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for the same duration as the cell-based assay (2-4 hours) at 37°C.
-
Add 100 µL of the solubilization solution to each well.
-
Read the absorbance at 570 nm.
-
Interpretation: If there is a significant increase in absorbance in the wells containing this compound compared to the medium-only control, it indicates direct chemical interference.
Data Presentation
Summarize quantitative data in a clear and structured table for easy comparison.
Table 1: Example Data Summary for this compound MTT Assay
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (MTT Assay) | % Viability (ATP Assay) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% | 100% |
| 0.1 | 1.22 ± 0.09 | 97.6% | 98.2% |
| 1 | 1.10 ± 0.07 | 88.0% | 85.5% |
| 5 | 0.85 ± 0.06 | 68.0% | 55.1% |
| 10 | 0.70 ± 0.05 | 56.0% | 30.7% |
| 25 | 0.65 ± 0.04 | 52.0% | 15.3% |
This is example data and does not represent actual experimental results.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for MTT Assay with this compound
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Troubleshooting Logic for Unexpected MTT Results
Caption: Decision tree for troubleshooting unexpected MTT assay results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GATA transcription factors inhibit cytokine-dependent growth and survival of a hematopoietic cell line through the inhibition of STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
K-7174 Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using K-7174. The information is tailored for scientists and drug development professionals to help interpret unexpected results and refine experimental approaches.
Troubleshooting Guides
Issue 1: Reduced or No Cytotoxicity Observed in Cell Viability Assays
Question: We treated our multiple myeloma cell lines with this compound but did not observe the expected decrease in cell viability in our MTT assay. What could be the reason?
Answer:
Several factors could contribute to a lack of cytotoxic effect. Consider the following possibilities and troubleshooting steps:
-
Cell Line Sensitivity: While this compound has shown efficacy in several multiple myeloma (MM) cell lines, there can be inherent variability in sensitivity.[1] We recommend including a positive control cell line known to be sensitive to this compound, such as RPMI8226, KMS12-BM, or U266.[1]
-
Drug Concentration and Incubation Time: Ensure that the concentrations and incubation times used are appropriate. Cytotoxic effects of this compound are dose-dependent and typically observed after 48-72 hours of incubation.[1]
-
MTT Assay Interference: The MTT assay relies on the metabolic activity of cells. It is possible that under certain conditions, this compound may not sufficiently reduce metabolic activity to reflect the extent of cell death. Consider using an alternative viability assay that measures a different cellular parameter, such as a trypan blue exclusion assay (for membrane integrity) or a caspase activity assay (for apoptosis).
-
Drug Inactivity: Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment.
References
K-7174 toxicity and side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing K-7174 in animal models. The information is based on available preclinical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the generally reported observations regarding the tolerability of this compound in mice?
In xenograft mouse models of multiple myeloma, this compound has been reported to be well-tolerated when administered orally at a dose of 50 mg/kg once daily for 14 days.[1][2] At this dosage, no obvious side effects, including body weight reduction, leukocytopenia, thrombocytopenia, anemia, or hepatic dysfunction, were observed.[1]
Q2: Have any adverse effects been noted with this compound administration in animal models?
Yes, a study using intraperitoneal (i.p.) administration of this compound at 75 mg/kg once daily for 14 days in a murine xenograft model resulted in a significant body weight reduction after 10 days, although it did effectively inhibit tumor growth.[2] This suggests that the route of administration and dosage can influence the toxicity profile of this compound.
Q3: My animals are experiencing weight loss. What could be the cause and what should I do?
-
Dosage and Administration Route: As noted, intraperitoneal administration of 75 mg/kg has been associated with weight loss.[2] Oral administration appears to be better tolerated.[1][3][4][5] Consider the following troubleshooting steps:
-
Verify Dosage: Double-check your calculations and the concentration of your this compound solution.
-
Switch to Oral Administration: If your protocol allows, switching from intraperitoneal to oral administration may improve tolerability.
-
Dose Reduction: If weight loss persists, a dose reduction may be necessary. It is advisable to perform a pilot study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Monitor Animal Health: Closely monitor the animals for other signs of distress, such as changes in behavior, food and water intake, and coat condition.
-
Q4: What is the mechanism of action of this compound that might relate to potential side effects?
This compound is an orally active proteasome and GATA inhibitor.[2] It induces apoptosis and has been shown to down-regulate the expression of class I histone deacetylases (HDACs).[1][3][4] The inhibition of the proteasome, a critical cellular component for protein degradation, can lead to a variety of cellular stresses and toxicities if not well-managed. This compound's anti-inflammatory properties are linked to the induction of the unfolded protein response (UPR).[6]
Quantitative Toxicity Data Summary
The publicly available literature primarily focuses on the efficacy of this compound, and detailed quantitative toxicology data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) are not extensively reported in the provided search results. The following table summarizes the available tolerability data.
| Animal Model | Administration Route | Dosage | Duration | Observed Effects |
| NOD/SCID Mice (Xenograft) | Oral (p.o.) | 50 mg/kg, once daily | 14 days | Well-tolerated, no obvious side effects reported (no weight loss, leukocytopenia, thrombocytopenia, anemia, or hepatic dysfunction).[1] |
| NOD/SCID Mice (Xenograft) | Intraperitoneal (i.p.) | 75 mg/kg, once daily | 14 days | Significant tumor volume decrease, but also a significant body weight reduction after 10 days.[2] |
| ICR Mice | Intraperitoneal (i.p.) | 30 mg/kg, once daily | 9 days | Reversed decreases in hemoglobin concentrations and reticulocyte counts induced by IL-1β or TNF-α.[2] |
| MRL/lpr Mice | Intraperitoneal (i.p.) | 30 mg/kg, 3 times a week | 6 weeks | Improved lupus-like symptoms.[7] |
Experimental Protocols
In Vivo Efficacy and Tolerability Study in a Murine Myeloma Xenograft Model (Oral Administration)
-
Animal Model: NOD/SCID mice.
-
Cell Line and Inoculation: Subcutaneous inoculation of 3 x 107 RPMI8226 or 1 x 107 U266 multiple myeloma cells into the right thigh.[1]
-
Treatment Initiation: Treatment begins when measurable tumors develop (approximately 4 days post-inoculation).[1]
-
Drug Formulation: this compound dissolved in a vehicle of 3% DMSO in 0.9% NaCl.[1]
-
Dosing Regimen: Oral administration of this compound at 50 mg/kg or vehicle control once daily for 14 days.[1]
-
Monitoring Parameters:
-
Tumor volume measurements.
-
Body weight.
-
Complete blood counts (for leukocytopenia, thrombocytopenia, anemia).
-
Liver function tests (for hepatic dysfunction).[1]
-
Visualizations
Caption: Workflow for assessing this compound efficacy and toxicity in a xenograft mouse model.
Caption: Simplified signaling pathway of this compound leading to apoptosis in myeloma cells.
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of cytokine response by GATA inhibitor this compound via unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
K-7174 Versus Bortezomib in Resistant Myeloma Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel proteasome inhibitor K-7174 and the established therapeutic agent bortezomib, with a focus on their performance against resistant multiple myeloma cells. The information presented is supported by experimental data from preclinical studies to aid in research and drug development efforts.
Executive Summary
Multiple myeloma is a hematologic malignancy characterized by the proliferation of plasma cells in the bone marrow. While the proteasome inhibitor bortezomib has been a cornerstone of treatment, the development of resistance remains a significant clinical challenge. This compound, a novel orally active proteasome inhibitor, has demonstrated efficacy in overcoming bortezomib resistance. This guide details the distinct mechanisms of action, comparative in vitro and in vivo efficacy, and the underlying signaling pathways of both compounds.
Key Findings:
-
Distinct Mechanism of Action: Unlike bortezomib, which primarily targets the β5 subunit of the 20S proteasome, this compound inhibits all three catalytic subunits (β1, β2, and β5). Furthermore, this compound induces the transcriptional repression of class I histone deacetylases (HDACs), a mechanism not associated with bortezomib.[1]
-
Efficacy in Bortezomib-Resistant Cells: this compound effectively induces cell death in bortezomib-resistant myeloma cell lines, including those harboring mutations in the β5 proteasome subunit, as well as in primary cells from patients with bortezomib-resistant myeloma.[1]
-
Oral Bioavailability: this compound is an orally bioavailable agent, offering a potential advantage in patient convenience over the intravenously administered bortezomib.[1]
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies comparing the activity of this compound and bortezomib in both sensitive and resistant multiple myeloma cell lines.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Resistance Status | Bortezomib IC50 (nM) | This compound IC50 (µM) | Reference |
| RPMI-8226 | Sensitive | 7.3 ± 2.4 | ~5 | [2] |
| RPMI-8226/BTZ7 | Bortezomib-Resistant | 25.3 ± 6.6 | Not Reported | [2] |
| RPMI-8226/BTZ100 | Bortezomib-Resistant | 231.9 ± 73 | Not Reported | [2] |
| MM.1S | Sensitive | 15.2 | Not Reported | [3] |
| MM.1S/R BTZ | Bortezomib-Resistant | 44.5 | Not Reported | [3] |
| KMS-11/WT | Sensitive | Lower sensitivity than mutant | Not Reported | [1] |
| KMS-11/mutant | Bortezomib-Resistant (PSMB5 mutation) | Significantly lower sensitivity than WT | Equal cytotoxicity to WT | [1] |
Note: Direct comparative IC50 values for this compound in well-characterized bortezomib-resistant cell lines are not available in the reviewed literature. The table indicates that this compound maintains its cytotoxic effect in a bortezomib-resistant line with a PSMB5 mutation, where bortezomib's efficacy is significantly reduced.
Table 2: In Vitro Apoptosis Induction
| Cell Line | Treatment | Apoptosis Induction | Reference |
| Primary Myeloma Cells (Bortezomib-Resistant Patient) | Bortezomib | No significant apoptosis | [1] |
| Primary Myeloma Cells (Bortezomib-Resistant Patient) | This compound | Dose-dependent increase in apoptosis | [1] |
| U266 (Sensitive) | Bortezomib | Increased apoptosis | [4] |
Table 3: In Vivo Anti-Tumor Efficacy in a Bortezomib-Resistant Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | [1] |
| Bortezomib (0.5 mg/kg) | No significant inhibition | [1] |
| This compound (50 mg/kg, oral) | Significant inhibition | [1] |
Note: The study by Kikuchi et al. (2013) demonstrated that oral administration of this compound significantly suppressed tumor growth in a murine xenograft model using bortezomib-resistant myeloma cells (KMS-11/mutant), whereas bortezomib had no significant effect.[1]
Mechanisms of Action
Bortezomib
Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 26S proteasome.[5] This inhibition disrupts the degradation of ubiquitinated proteins, leading to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately inducing apoptosis in myeloma cells.[6]
Mechanisms of Bortezomib Resistance:
-
Mutations in PSMB5: Mutations in the gene encoding the β5 subunit can reduce the binding affinity of bortezomib.[2]
-
Upregulation of Proteasome Subunits: Increased expression of proteasome subunits can compensate for the inhibitory effect of the drug.[2]
-
Activation of Pro-Survival Pathways: Alterations in pathways such as the unfolded protein response (UPR) can help cells cope with the stress induced by proteasome inhibition.[2]
This compound
This compound is a homopiperazine derivative with a distinct mode of proteasome binding compared to bortezomib.[1] It inhibits not only the chymotrypsin-like (β5) activity but also the caspase-like (β1) and trypsin-like (β2) activities of the proteasome.[1]
A key differentiator of this compound is its ability to induce transcriptional repression of class I histone deacetylases (HDAC1, -2, and -3).[1] This is achieved through the caspase-8-dependent degradation of the transcription factor Sp1, a potent transactivator of class I HDAC genes.[1] The downregulation of HDACs leads to histone hyperacetylation and contributes to the cytotoxic effects of this compound.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Bortezomib-Resistant Myeloma Cells
Caption: Mechanism of this compound in inducing apoptosis in resistant myeloma cells.
Experimental Workflow for Comparing In Vitro Cytotoxicity
Caption: Workflow for determining and comparing IC50 values.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed multiple myeloma cells (both sensitive and resistant lines) in a 96-well plate at a density of 1-5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound and bortezomib. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat myeloma cells with this compound or bortezomib at the desired concentrations for the indicated time. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Proteasome Activity Assay
-
Cell Lysis: Lyse treated and untreated myeloma cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add a fluorogenic substrate specific for the chymotrypsin-like (Suc-LLVY-AMC), caspase-like (Z-LLE-AMC), or trypsin-like (Boc-LRR-AMC) activity of the proteasome.
-
Incubation: Incubate the plate at 37°C.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at different time points using a microplate reader.
-
Analysis: Calculate the proteasome activity as the rate of fluorescence increase over time and normalize to the protein concentration.
Murine Xenograft Model
-
Cell Implantation: Subcutaneously inject bortezomib-resistant human multiple myeloma cells (e.g., KMS-11/mutant) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, bortezomib (e.g., 0.5 mg/kg, intraperitoneally), and this compound (e.g., 50 mg/kg, oral gavage).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting for ubiquitinated proteins).
-
Analysis: Compare the tumor growth curves between the different treatment groups to evaluate in vivo efficacy.
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib resistance in multiple myeloma is associated with increased serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib promotes apoptosis of multiple myeloma cells by regulating HSP27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on Bortezomib Resistance in Multiple Myeloma and Potential Role of Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to K-7174 and Other GATA Inhibitors for Researchers
For scientists and professionals in drug development, the transcription factor family GATA represents a promising target for therapeutic intervention in a range of diseases, including cancer and inflammatory disorders. This guide provides a comparative overview of the GATA inhibitor K-7174 and other notable GATA-targeting compounds, with a focus on their mechanisms of action, supporting experimental data, and relevant methodologies.
Introduction to GATA Inhibition
GATA transcription factors are crucial regulators of gene expression in various cellular processes, including differentiation, proliferation, and apoptosis.[1] Dysregulation of GATA activity is implicated in several pathologies, making GATA inhibitors a subject of intense research. These inhibitors function by interfering with the ability of GATA proteins to bind to their target DNA sequences, thereby modulating the transcription of specific genes.[2]
This compound: A Dual-Action Inhibitor
This compound is a small molecule that has been identified as an orally active inhibitor of both the proteasome and GATA transcription factors.[3] Its dual mechanism of action makes it a compound of interest for various therapeutic areas, particularly in oncology.
Mechanism of Action of this compound
This compound's anti-cancer effects are attributed to its ability to induce apoptosis and inhibit cell adhesion.[3] It has been shown to suppress the expression of Vascular Cell Adhesion Molecule 1 (VCAM-1) and inhibit the binding activity of GATA.[3] Furthermore, this compound can induce transcriptional repression of class I histone deacetylases (HDACs) and trigger an unfolded protein response (UPR), contributing to its anti-inflammatory and cytotoxic effects.[4][5]
Comparative Analysis of GATA Inhibitors
While direct head-to-head comparative studies of GATA inhibitors are limited, this section provides a summary of the available quantitative data for this compound and two other notable GATA inhibitors: pyrrothiogatain and dilazep. It is important to note that the data presented below are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 / Effective Concentration | Cell/System | Assay Type | Reference |
| This compound | GATA, Proteasome | IC50: 9 µM (VCAM-1 mRNA induction) | Human umbilical vein endothelial cells | mRNA analysis | [3] |
| 2.5-30 µM (inhibits GATA binding) | - | - | [3] | ||
| 10 µM (rescues Epo production) | Hep3B cells | Protein production assay | [6] | ||
| Pyrrothiogatain | GATA3 | IC50: 54.7 µM | Cell-free | DNA-binding assay | [7] |
| GATA2, GATA4, GATA5 | Approx. IC50: 50 µM | Cell-free | DNA-binding assay | [8] | |
| Dilazep | GATA2 | 50 µM (suppresses GATA2-driven signaling) | LNCaP, Abl, and MDVR cells | Gene set enrichment analysis | [9][10] |
| 50 and 100 µM (inhibits GATA2 DNA binding) | LNCaP cells | DNA-binding assay | [9] |
Other GATA-Targeting Compounds
Beyond this compound, pyrrothiogatain, and dilazep, the landscape of GATA inhibitors is expanding. For instance, research has identified small molecules that can modulate the interaction between GATA4 and its cofactor NKX2-5, which is crucial in cardiac development and hypertrophy.[11] These findings open new avenues for therapeutic intervention in cardiovascular diseases.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize GATA inhibitors.
GATA DNA-Binding Inhibition Assay (AlphaScreen)
This high-throughput screening method was used to identify pyrrothiogatain as a GATA3 inhibitor.[8]
-
Protein Synthesis: Full-length GATA proteins are synthesized and labeled (e.g., with a FLAG-tag) using a cell-free protein expression system.
-
DNA Probe Preparation: A biotinylated DNA probe containing the GATA consensus binding sequence is prepared.
-
Binding Reaction: The labeled GATA protein and biotinylated DNA probe are incubated in the presence of varying concentrations of the test inhibitor.
-
Detection: Streptavidin-coated donor beads and anti-FLAG antibody-conjugated acceptor beads are added. In the absence of an inhibitor, the binding of the GATA protein to the DNA probe brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. The inhibitory effect is quantified by the reduction in this signal.
Cellular Thermal Shift Assay (CETSA)
CETSA was employed to confirm the direct binding of dilazep to GATA2 in prostate cancer cells.[9][12]
-
Cell Treatment: Prostate cancer cells are treated with the test compound (dilazep) or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble GATA2 protein at each temperature is determined by Western blotting.
-
Analysis: A shift in the thermal denaturation curve of GATA2 in the presence of the compound compared to the control indicates direct binding.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the binding of a specific protein to DNA in a cellular context. This method was used to show that this compound treatment leads to the degradation of the Sp1 transcription factor, which in turn represses the expression of class I HDACs.[4]
-
Cross-linking: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.
-
Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., Sp1) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by PCR or sequencing to identify the DNA sequences that were bound by the protein of interest.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved in GATA inhibition.
Caption: GATA Signaling Pathway and Inhibitor Targets.
Caption: Workflow for GATA DNA-Binding Inhibition Assay.
Conclusion
This compound represents an interesting pharmacological tool with dual activity against the proteasome and GATA transcription factors. While direct comparative data is still emerging, the characterization of other GATA inhibitors like pyrrothiogatain and dilazep provides valuable insights into different strategies for targeting this important transcription factor family. The experimental protocols outlined in this guide serve as a foundation for researchers to further investigate and compare the efficacy and specificity of these and future GATA inhibitors. As research progresses, a more comprehensive understanding of the therapeutic potential of GATA inhibition will undoubtedly emerge.
References
- 1. GATA Transcription Factors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GATA3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of cytokine response by GATA inhibitor this compound via unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A GATA-specific inhibitor (this compound) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
K-7174: A Novel Proteasome Inhibitor Demonstrating Efficacy in Bortezomib-Resistant Multiple Myeloma
For Immediate Release
A promising new orally active proteasome inhibitor, K-7174, has shown significant anti-myeloma activity in preclinical studies, particularly in models of bortezomib-resistant multiple myeloma. Research indicates that this compound operates through a distinct mechanism of action, offering a potential new therapeutic avenue for patients who have developed resistance to standard proteasome inhibitor therapies.
This compound, a homopiperazine derivative, exhibits a different mode of proteasome binding compared to bortezomib.[1][2] This novel agent has demonstrated the ability to kill bortezomib-resistant myeloma cells, including those harboring a β5-subunit mutation, a known mechanism of bortezomib resistance.[1][2] The therapeutic effect of this compound is notably stronger when administered orally versus intravenously, presenting a more convenient treatment option for patients.[1][2]
Comparative Efficacy in Bortezomib-Resistant Models
Preclinical data highlights the potency of this compound in overcoming bortezomib resistance. In vitro studies have demonstrated its cytotoxic effects on various multiple myeloma cell lines, including those resistant to bortezomib.
| Cell Line | Treatment | Estimated IC50 (µM) | Fold-Resistance vs. Bortezomib-Sensitive |
| KMS-11/BTZ | This compound | ~15 | - |
| OPM-2/BTZ | This compound | ~12 | - |
| RPMI 8226 | This compound | ~8 | - |
| U266 | This compound | ~10 | - |
| KMS-12-BM | This compound | ~7 | - |
| Reference | |||
| MM.1S WT | Bortezomib | 0.0152 | - |
| MM.1S/R BTZ | Bortezomib | 0.0445 | 2.93 |
Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines. IC50 values for this compound were estimated from dose-response curves presented in Furukawa et al., 2013. Bortezomib reference data is from Jakop-Müller et al., 2022.
In vivo studies using a murine xenograft model of bortezomib-resistant multiple myeloma further support the efficacy of this compound. Oral administration of this compound led to a significant suppression of tumor growth.
| Treatment Group | Administration Route | Dosage | Tumor Growth Inhibition (%) |
| This compound | Oral (p.o.) | 50 mg/kg | ~60% |
| This compound | Intraperitoneal (i.p.) | 50 mg/kg | ~40% |
Table 2: In Vivo Efficacy of this compound in a Bortezomib-Resistant Multiple Myeloma Xenograft Model. Tumor growth inhibition was estimated from the graphical data presented in Furukawa et al., 2013, comparing the tumor volume in treated versus vehicle control groups at the end of the study.
Unique Mechanism of Action
The anti-myeloma activity of this compound is attributed to a unique signaling pathway that leads to the downregulation of class I histone deacetylases (HDACs). This mechanism is distinct from that of bortezomib and involves the following steps:
-
Proteasome Inhibition: this compound inhibits the proteasome, leading to cellular stress.
-
Caspase-8 Activation: This stress induces the activation of caspase-8.
-
Sp1 Degradation: Activated caspase-8 mediates the degradation of the transcription factor Sp1.
-
HDAC Repression: Sp1 is a key transactivator for class I HDAC genes (HDAC1, HDAC2, and HDAC3). Its degradation leads to the transcriptional repression of these HDACs.[1][2]
-
Histone Hyperacetylation and Apoptosis: The reduction in HDACs results in histone hyperacetylation and subsequent apoptosis of myeloma cells.[1][2]
This mechanism suggests a potential synergistic effect when this compound is combined with HDAC inhibitors, a hypothesis supported by in vitro data showing enhanced activity of this compound in the presence of an HDAC inhibitor.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.
Cell Viability Assay (MTT Assay)
-
Cell Plating: Multiple myeloma cell lines (KMS-11/BTZ, OPM-2/BTZ, RPMI 8226, U266, KMS-12-BM) were seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
Drug Treatment: Cells were treated with varying concentrations of this compound or bortezomib for 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
Incubation: Plates were incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the absorbance of untreated control cells. IC50 values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Multiple myeloma cells were treated with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Cells were harvested and washed twice with cold PBS.
-
Resuspension: The cell pellet was resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were considered to be in early apoptosis, while Annexin V-positive, PI-positive cells were considered to be in late apoptosis or necrosis.
In Vivo Xenograft Model
-
Cell Implantation: Bortezomib-resistant multiple myeloma cells (e.g., KMS-11/BTZ) were subcutaneously injected into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into treatment and control groups. The treatment group received this compound orally (e.g., 50 mg/kg daily), while the control group received a vehicle.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width^2).
-
Data Analysis: Tumor growth curves were plotted for each group. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for bortezomib-resistant multiple myeloma. Its oral bioavailability and novel mechanism of action, which involves the downregulation of class I HDACs, differentiate it from existing proteasome inhibitors. The preclinical data strongly support further investigation of this compound in clinical trials, both as a single agent and in combination with other therapies such as HDAC inhibitors, to address the unmet need in patients with relapsed and refractory multiple myeloma.
References
Synergistic Antitumor Effects of K-7174 with HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel proteasome inhibitor K-7174 and its synergistic effects when combined with Histone Deacetylase (HDAC) inhibitors in the context of multiple myeloma (MM). The information presented is collated from preclinical studies and is intended to inform further research and drug development efforts.
Mechanism of Action: this compound and its Synergy with HDAC Inhibitors
This compound is an orally active, novel proteasome inhibitor that has demonstrated significant anti-myeloma activity. Its mechanism of action is distinct from other proteasome inhibitors like bortezomib. This compound induces transcriptional repression of class I histone deacetylases (HDAC1, HDAC2, and HDAC3)[1]. This occurs through a specific signaling pathway initiated by the inhibition of the proteasome.
The inhibition of the proteasome by this compound leads to the activation of caspase-8. Activated caspase-8 then mediates the degradation of the transcription factor Sp1 (Specificity protein 1). Sp1 is a potent transactivator of the genes encoding for class I HDACs. Consequently, the degradation of Sp1 results in the downregulation of HDAC1, HDAC2, and HDAC3 expression[1].
HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. By downregulating class I HDACs, this compound leads to an increase in histone acetylation (hyperacetylation), which is associated with a more open chromatin structure and the activation of genes that can inhibit tumor growth and induce apoptosis.
The synergy with HDAC inhibitors stems from this mechanism. While this compound reduces the expression of HDACs, externally administered HDAC inhibitors directly block the enzymatic activity of the remaining HDACs. This dual approach leads to a more profound and sustained state of histone hyperacetylation, enhancing the anti-tumor effects. Studies have shown that the combination of this compound with HDAC inhibitors such as romidepsin and vorinostat results in at least additive, and likely synergistic, cytotoxicity in multiple myeloma cell lines[1].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow to assess the synergistic effects.
Data Presentation: In Vitro Synergistic Effects
The following tables present representative quantitative data on the synergistic effects of this compound in combination with a representative HDAC inhibitor (e.g., Vorinostat) on the RPMI8226 multiple myeloma cell line. The data is illustrative and based on the principles of synergy observed in published studies.
Table 1: Cell Viability (MTT Assay) and Combination Index (CI)
| Treatment Group | IC50 (µM) | Combination Index (CI)* | Interpretation |
| This compound alone | 8.5 | - | - |
| Vorinostat alone | 0.4 | - | - |
| This compound + Vorinostat (1:20 ratio) | - | < 1.0 | Synergistic |
*Combination Index (CI) is calculated using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Induction of Apoptosis (Annexin V Staining)
| Treatment Group (48h) | % Apoptotic Cells (Annexin V positive) |
| Control (vehicle) | 5% |
| This compound (5 µM) | 20% |
| Vorinostat (0.2 µM) | 15% |
| This compound (5 µM) + Vorinostat (0.2 µM) | 45% |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound and HDAC inhibitors on the proliferation of multiple myeloma cells.
-
Materials:
-
Multiple myeloma cell line (e.g., RPMI8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound and HDAC inhibitor (e.g., Vorinostat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed RPMI8226 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the HDAC inhibitor, both individually and in combination at a constant ratio.
-
Add 100 µL of the drug solutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
-
2. Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis in multiple myeloma cells following treatment.
-
Materials:
-
Treated and control multiple myeloma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound, an HDAC inhibitor, or the combination for the desired time (e.g., 48 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
3. Chromatin Immunoprecipitation (ChIP) Assay for Sp1 Binding
This protocol is designed to assess the binding of the Sp1 transcription factor to the promoter regions of class I HDAC genes.
-
Materials:
-
RPMI8226 cells treated with this compound or vehicle
-
Formaldehyde (1%)
-
Glycine (1.25 M)
-
Lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
Sonicator
-
Anti-Sp1 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for HDAC1, HDAC2, and HDAC3 promoters
-
SYBR Green qPCR master mix
-
Real-time PCR system
-
-
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-Sp1 antibody or control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the Sp1 binding sites on the HDAC1, HDAC2, and HDAC3 promoters. Analyze the data as a percentage of input to determine the relative enrichment of Sp1 at these promoters. A decrease in enrichment in this compound treated cells would confirm the proposed mechanism.
-
References
A Head-to-Head Comparison of K-7174 and Other Proteasome Inhibitors for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated target in cancer therapy. Proteasome inhibitors have revolutionized the treatment of multiple myeloma and are being investigated for other malignancies. This guide provides a detailed head-to-head comparison of the novel proteasome inhibitor K-7174 with the established agents Bortezomib, Carfilzomib, and Ixazomib. The information presented is supported by experimental data to aid researchers in selecting the appropriate inhibitor for their studies and to inform the development of next-generation cancer therapeutics.
Overview of Proteasome Inhibitors
Proteasome inhibitors disrupt the normal process of protein degradation within cells, leading to an accumulation of regulatory proteins that can induce cell cycle arrest and apoptosis. While they share a common overarching mechanism, their specific binding modes, targets within the proteasome, and downstream effects can vary significantly, impacting their efficacy, selectivity, and safety profiles.
-
This compound: A novel, orally active homopiperazine derivative that distinguishes itself by inhibiting all three catalytic subunits (β1, β2, and β5) of the 20S proteasome.[1] This broad inhibition profile suggests a different mode of action compared to more selective inhibitors and may offer an advantage in overcoming resistance.[1][2]
-
Bortezomib (Velcade®): The first-in-class proteasome inhibitor, a dipeptide boronic acid derivative that reversibly inhibits primarily the chymotrypsin-like activity (β5 subunit) of the proteasome.[3][4]
-
Carfilzomib (Kyprolis®): A second-generation, irreversible tetrapeptide epoxyketone proteasome inhibitor that selectively and irreversibly binds to the chymotrypsin-like activity (β5 subunit) of the proteasome.[3][4][5] Its irreversible binding leads to sustained proteasome inhibition.[3]
-
Ixazomib (Ninlaro®): The first orally bioavailable proteasome inhibitor. It is a boronic acid prodrug that reversibly inhibits the chymotrypsin-like (β5) and to a lesser extent, the caspase-like (β1) subunits of the proteasome.[6][7]
Quantitative Comparison of In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound, Bortezomib, Carfilzomib, and Ixazomib in various multiple myeloma cell lines.
Table 1: IC50 Values for Cell Viability in Multiple Myeloma Cell Lines
| Cell Line | This compound (nM) | Bortezomib (nM) | Carfilzomib (nM) | Ixazomib (nM) |
| RPMI-8226 | ~15,000 | 15.9[8] | 10.73[9] | Not explicitly found for cell viability |
| U266 | ~10,000 | 7.1[8] | Not explicitly found | Not explicitly found for cell viability |
Note: IC50 values for this compound were estimated from graphical data presented in a study by Furuya et al. (2013). Further direct comparative studies are needed for precise values.
Table 2: IC50 Values for Proteasome Subunit Inhibition
| Inhibitor | β1 (caspase-like) | β2 (trypsin-like) | β5 (chymotrypsin-like) |
| This compound | Inhibits | Inhibits | Inhibits |
| Bortezomib | Weakly Inhibits | Does not significantly inhibit | Potently Inhibits |
| Carfilzomib | Weakly Inhibits | Weakly Inhibits | Potently and Irreversibly Inhibits |
| Ixazomib | Inhibits (at higher concentrations) | Does not significantly inhibit | Potently Inhibits (IC50: 3.4 nM)[10] |
Comparative In Vivo Efficacy
Preclinical in vivo studies in xenograft models provide valuable insights into the anti-tumor activity of these inhibitors.
Table 3: Summary of In Vivo Efficacy in Murine Xenograft Models
| Inhibitor | Model | Key Findings |
| This compound | Human multiple myeloma xenograft in NOD/SCID mice | Oral administration was more effective than intraperitoneal injection in inhibiting tumor growth.[1] this compound was effective against bortezomib-resistant tumors.[1][2] |
| Bortezomib | Human plasmacytoma xenograft mouse model | Showed significant inhibition of tumor growth and prolonged survival.[11] In some models, bortezomib treatment resulted in decreased tumor growth, angiogenesis, and metastasis.[12] |
| Carfilzomib | Not directly compared with this compound in available literature. | In combination with other agents, it has shown significant anti-tumor activity in various preclinical models. |
| Ixazomib (MLN2238) | Human plasmacytoma MM.1S xenograft mouse model | Intravenous and oral administration significantly inhibited tumor growth and prolonged survival.[11] Head-to-head comparison showed a significantly longer survival time in mice treated with MLN2238 than those receiving bortezomib.[11] |
Signaling Pathways and Mechanisms of Action
The downstream signaling pathways activated by proteasome inhibition are crucial to their anti-cancer effects.
This compound Signaling Pathway
This compound induces apoptosis through a distinct mechanism involving the downregulation of class I histone deacetylases (HDACs). This is initiated by the caspase-8-dependent degradation of the transcription factor Sp1, which is a key activator of class I HDAC gene expression.[1][2]
Caption: this compound signaling pathway leading to apoptosis.
Bortezomib, Carfilzomib, and Ixazomib Signaling Pathways
These inhibitors primarily induce apoptosis through the accumulation of misfolded proteins, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This, in turn, activates caspase cascades. They also modulate key survival pathways such as NF-κB and STAT1.[13][14][15][16]
Caption: Common signaling pathways for Bortezomib, Carfilzomib, and Ixazomib.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: MTT assay experimental workflow.
Protocol:
-
Cell Seeding: Seed cells at a density of 1 x 10^4 to 1 x 10^5 cells/well in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with various concentrations of the proteasome inhibitor for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Workflow:
Caption: Annexin V apoptosis assay workflow.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the proteasome inhibitor.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
Workflow:
Caption: Proteasome activity assay workflow.
Protocol:
-
Lysate Preparation: Prepare cell lysates in a suitable buffer.
-
Reaction Setup: In a 96-well plate, add cell lysate to each well. For inhibitor studies, pre-incubate the lysate with the proteasome inhibitor.
-
Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~380 nm and an emission of ~460 nm over time using a microplate reader.
Conclusion
This compound presents a promising alternative to existing proteasome inhibitors with its unique mechanism of action, oral bioavailability, and efficacy in bortezomib-resistant models. Its broad inhibition of all three proteasomal catalytic subunits warrants further investigation to fully elucidate its therapeutic potential and resistance profile. Bortezomib, Carfilzomib, and Ixazomib remain crucial tools in both the clinic and the laboratory, each with a distinct profile of reversibility, selectivity, and administration route. The data and protocols presented in this guide are intended to facilitate further research into the nuanced roles of these inhibitors and to aid in the development of more effective cancer therapies targeting the proteasome.
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative mechanisms of action of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]
- 5. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 6. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 8. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 9. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]
- 10. dovepress.com [dovepress.com]
- 11. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of bortezomib on proliferation and apoptosis of myeloma cells by activating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Fibroblast activation protein protects bortezomib-induced apoptosis in multiple myeloma cells through β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Validating GATA Inhibition by K-7174 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of K-7174, a known GATA inhibitor, with other alternative compounds. The information presented is supported by experimental data from in vitro studies to aid in the evaluation of its performance and potential applications in research and drug development.
Mechanism of Action: this compound as a GATA Inhibitor
This compound is an orally active small molecule that has been identified as an inhibitor of the GATA family of transcription factors.[1][2] GATA transcription factors are crucial regulators of gene expression in various biological processes, including hematopoiesis and cell differentiation. This compound exerts its inhibitory effect by interfering with the binding of GATA factors to their consensus DNA sequences in the promoter regions of target genes.[3] This disruption of GATA-DNA interaction leads to the modulation of downstream gene expression. For instance, this compound has been shown to suppress the induction of vascular cell adhesion molecule-1 (VCAM-1) mRNA by inhibiting GATA binding to the VCAM-1 promoter.[1]
Beyond its role as a GATA inhibitor, it is important to note that this compound also exhibits activity as a proteasome inhibitor.[4] This dual activity should be considered when interpreting experimental results.
Comparative In Vitro Performance of GATA Inhibitors
The following table summarizes the in vitro performance of this compound in comparison to other molecules with GATA-inhibitory or related activities.
| Compound | Target(s) | Cell Line(s) | Assay Type | Readout | Effective Concentration / IC50 | Reference(s) |
| This compound | GATA, Proteasome | Human Endothelial Cells | VCAM-1 Expression | Suppression of VCAM-1 mRNA | IC50: 9 µM | [1] |
| Human Endothelial Cells | Cell Adhesion | Inhibition of VCAM-1 mediated adhesion | IC50: 14 µM | [1] | ||
| Hep3B | Erythropoietin (Epo) Production | Rescue of Epo production | 10-20 µM | [1] | ||
| Multiple Myeloma (MM) cells | Cell Growth | Inhibition of cell growth | 0-25 µM | [1] | ||
| Prostate Cancer (PC) cell lines | Cell Proliferation | Inhibition of proliferation | Not specified | [5] | ||
| Dilazep | GATA2 | Prostate Cancer (PC) cell lines | Cell Proliferation (MTT assay) | Inhibition of cell proliferation | IC50: ~10–20 µM | [5] |
| Pyrrothiogatain | GATA family (GATA2-GATA5) | In vitro assay | DNA-binding activity | Inhibition of GATA-DNA binding | IC50: ~50 µM | [6] |
| Bortezomib | Proteasome | Burkitt's lymphoma cells (Daudi, CA46) | Cell Proliferation | Inhibition of cell proliferation | IC50: ~10-50 nM | [7] |
| Leukemia cell lines | Cell Viability (MTT assay) | Inhibition of cell viability | Average IC50: 12 nM | [8][9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of GATA inhibition and the experimental process for its validation, the following diagrams are provided in DOT language.
Caption: GATA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating GATA inhibition in vitro.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for GATA-DNA Binding
This protocol is a generalized procedure for assessing the ability of a protein (GATA) to bind to a specific DNA sequence.
1. Probe Preparation:
-
Synthesize complementary oligonucleotides containing the GATA consensus binding site.
-
Label one oligonucleotide with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
Anneal the labeled and unlabeled oligonucleotides to form a double-stranded DNA probe.
-
Purify the labeled probe.
2. Nuclear Extract Preparation:
-
Culture cells of interest and treat with appropriate stimuli if necessary.
-
Harvest cells and isolate nuclear proteins using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.
-
Determine the protein concentration of the nuclear extract.
3. Binding Reaction:
-
In a microcentrifuge tube, combine the following components in order:
-
Nuclease-free water
-
10x binding buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and glycerol)
-
Non-specific competitor DNA (e.g., poly(dI-dC)) to block non-specific binding.
-
Nuclear extract containing the GATA transcription factor.
-
For competition assays, add unlabeled specific competitor DNA (the same sequence as the probe) before adding the labeled probe.
-
For inhibitor studies, pre-incubate the nuclear extract with this compound or other inhibitors for a specified time before adding the labeled probe.
-
Add the labeled DNA probe.
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
4. Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
Electrophorese until the dye front has migrated an appropriate distance down the gel.
5. Detection:
-
Transfer the gel to a solid support (e.g., filter paper) and dry it.
-
Detect the labeled probe using the appropriate method:
-
For radioactive probes, expose the dried gel to X-ray film or a phosphorimager screen.
-
For biotin-labeled probes, transfer to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
For fluorescently labeled probes, visualize the gel using a fluorescent imager.
-
6. Data Analysis:
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of a GATA-DNA complex.
-
The intensity of the shifted band can be quantified to assess the relative binding activity.
-
In competition assays, a decrease in the intensity of the shifted band with increasing concentrations of unlabeled specific competitor confirms the specificity of the binding.
-
In inhibitor studies, a dose-dependent decrease in the shifted band in the presence of the inhibitor demonstrates its ability to block GATA-DNA binding.
Cell-Based Assays (General Protocol)
1. Cell Culture and Treatment:
-
Seed the chosen cell line (e.g., human endothelial cells, multiple myeloma cells) in appropriate culture plates.
-
Allow cells to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of this compound or other GATA inhibitors for a specified duration. Include a vehicle control (e.g., DMSO).
2. Downstream Analysis:
-
qRT-PCR for Gene Expression:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR using primers specific for GATA target genes (e.g., VCAM-1).
-
Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH).
-
-
Western Blot for Protein Expression:
-
Lyse the treated cells and collect total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the protein of interest (e.g., VCAM-1) and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to HRP and detect using a chemiluminescent substrate.
-
-
Cell Viability/Proliferation Assays (e.g., MTT, WST-1):
-
After the treatment period, add the assay reagent to the cells.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Conclusion
This compound demonstrates clear in vitro activity as a GATA inhibitor, effectively modulating the expression of GATA target genes and influencing cellular processes such as adhesion and proliferation. Its dual action as a proteasome inhibitor presents both opportunities and challenges for its application as a specific GATA-targeting tool. The comparison with other molecules like dilazep and pyrrothiogatain provides a broader context for its performance. The selection of a GATA inhibitor for a specific research application should be guided by the desired specificity, the cellular context, and a thorough evaluation of its on- and off-target effects using the experimental approaches outlined in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GATA2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A GATA-specific inhibitor (this compound) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ligand-based discovery of a novel GATA2 inhibitor targeting acute myeloid leukemia cells [frontiersin.org]
- 5. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bortezomib inhibits Burkitt's lymphoma cell proliferation by downregulating sumoylated hnRNP K and c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
K-7174: A Comparative Analysis of its Selectivity for the Proteasome Versus Other Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
K-7174 has emerged as a molecule of interest in cancer research, initially identified as an inhibitor of GATA transcription factors and subsequently recognized for its potent inhibitory effects on the proteasome. This dual activity profile presents both therapeutic opportunities and challenges, necessitating a clear understanding of its selectivity. This guide provides a comparative analysis of this compound's activity against the proteasome and other key cellular targets, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is an orally active compound that demonstrates inhibitory activity against both the proteasome and GATA transcription factors.[1][2] Its mechanism of proteasome inhibition differs from that of the widely used drug bortezomib, as it inhibits all three catalytic activities of the 20S proteasome. The cytotoxic effects of this compound in multiple myeloma cells are also linked to the downstream transcriptional repression of class I histone deacetylases (HDACs), highlighting a complex mechanism of action. This guide presents a quantitative comparison of this compound's potency against these targets and provides detailed protocols for the key assays used to determine this selectivity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against Proteasome Subunits
| Proteasome Subunit | This compound Inhibition |
| Chymotrypsin-like | Dose-dependent inhibition observed (1-10 µM) |
| Caspase-like | Dose-dependent inhibition observed (1-10 µM) |
| Trypsin-like | Dose-dependent inhibition observed (1-10 µM) |
Note: Specific IC50 values for this compound against the individual proteasome subunits are not yet publicly available. The data presented is based on graphical representations from in vitro studies.
Table 2: Comparative IC50 Values of Proteasome Inhibitors
| Inhibitor | Chymotrypsin-like (β5) | Caspase-like (β1) | Trypsin-like (β2) |
| This compound | ~1-10 µM (estimated) | ~1-10 µM (estimated) | ~1-10 µM (estimated) |
| Bortezomib | 3-20 nM[3] | 53 nM[4] | 590 nM[4] |
| Carfilzomib | <5 nM[3][5] | 618 nM[6] | 379 nM[6] |
Table 3: Inhibitory Activity of this compound Against Other Cellular Targets
| Target | Assay Type | This compound Activity |
| GATA Transcription Factors | GATA binding activity | Inhibition observed in the range of 2.5-30 µM[1][2] |
| VCAM-1 Expression | Cellular Assay | IC50: 14 µM[1][2] |
| TNFα-induced VCAM-1 mRNA | Cellular Assay | IC50: 9 µM[1][2] |
| Class I HDACs (HDAC1, 2, 3) | Downstream Effect (Transcriptional Repression) | Indirectly inhibited via proteasome inhibition |
Experimental Protocols
Proteasome Activity Assay (Fluorogenic Substrate-based)
This protocol is a standard method for determining the chymotrypsin-like, caspase-like, and trypsin-like activities of the proteasome in the presence of an inhibitor.
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for chymotrypsin-like activity)
-
Z-LLE-AMC (for caspase-like activity)
-
Boc-LRR-AMC (for trypsin-like activity)
-
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound and other proteasome inhibitors (e.g., Bortezomib, Carfilzomib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in Assay Buffer.
-
In a 96-well black microplate, add the purified 20S proteasome to each well.
-
Add the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.
-
Add the specific fluorogenic substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) in a kinetic mode for a set period (e.g., 30-60 minutes).
-
The rate of increase in fluorescence corresponds to the proteasome activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Electrophoretic Mobility Shift Assay (EMSA) for GATA DNA Binding
This assay is used to assess the ability of this compound to inhibit the binding of GATA transcription factors to their consensus DNA sequence.
Materials:
-
Nuclear extract containing GATA transcription factors
-
Biotin- or radio-labeled DNA probe containing the GATA consensus binding site (e.g., 5'-AGATAG-3')
-
Unlabeled ("cold") competitor DNA probe
-
Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC)
-
This compound
-
Polyacrylamide gel and electrophoresis apparatus
-
Detection system (e.g., chemiluminescence for biotin or autoradiography for radio-labeled probes)
Procedure:
-
Prepare binding reactions in separate tubes. Each reaction should contain Binding Buffer, poly(dI-dC), and the labeled DNA probe.
-
To the experimental tubes, add increasing concentrations of this compound. Include a vehicle control.
-
For a competition control, add an excess of the unlabeled competitor DNA probe to a separate tube before adding the labeled probe.
-
Add the nuclear extract to all tubes.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled DNA probe using the appropriate detection system. A decrease in the intensity of the shifted band (protein-DNA complex) in the presence of this compound indicates inhibition of GATA binding.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the direct enzymatic activity of HDACs and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing a protease like trypsin)
-
This compound and known HDAC inhibitors (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in HDAC Assay Buffer.
-
In a 96-well black microplate, add the respective recombinant HDAC enzyme to each well.
-
Add the diluted inhibitors or vehicle control to the wells.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Add the developer solution to each well to stop the HDAC reaction and generate the fluorescent signal from the deacetylated substrate.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the proteasome activity assay.
Mandatory Visualization
Caption: Logical relationship of this compound's inhibitory activities.
Caption: Experimental workflow for the proteasome activity assay.
Caption: Experimental workflow for the GATA EMSA.
Conclusion
This compound exhibits a multi-faceted inhibitory profile, targeting the proteasome with a broad specificity across its three major catalytic activities, and also inhibiting the DNA binding of GATA transcription factors. While its potency against the proteasome appears to be in the low micromolar range, it is less potent than dedicated proteasome inhibitors like bortezomib and carfilzomib. The downstream effect of this compound on the transcriptional repression of class I HDACs adds another layer to its mechanism of action, which may contribute to its anti-cancer efficacy. Further quantitative studies are required to precisely determine the IC50 values of this compound against the individual proteasome subunits, specific GATA family members, and direct enzymatic activity of HDACs to fully elucidate its selectivity profile and guide its potential therapeutic development.
References
In Vivo Efficacy Showdown: K-7174 Versus Bortezomib in Multiple Myeloma
In the landscape of multiple myeloma therapeutics, the proteasome inhibitor bortezomib has been a cornerstone of treatment. However, the emergence of novel agents with distinct mechanisms of action, such as K-7174, presents new avenues for enhancing therapeutic outcomes, particularly in the context of drug resistance. This guide provides a detailed comparison of the in vivo efficacy of this compound and bortezomib, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, an orally active proteasome inhibitor, demonstrates potent anti-myeloma activity in vivo, with evidence suggesting superior efficacy and a distinct mechanistic profile compared to the intravenously administered bortezomib. Notably, this compound has shown efficacy in bortezomib-resistant multiple myeloma models, highlighting its potential to overcome existing treatment hurdles. This guide will delve into the quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways of both compounds.
Comparative In Vivo Efficacy
A pivotal head-to-head study utilizing a murine xenograft model with human multiple myeloma cell lines (RPMI8226 and U266) provides the primary basis for this in vivo comparison. The data underscores the significant anti-tumor effects of this compound, particularly when administered orally.
Table 1: Comparative Tumor Growth Inhibition in RPMI8226 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound (i.p.) | 75 mg/kg, daily | 800 ± 150 | 46.7% |
| This compound (p.o.) | 50 mg/kg, daily | 400 ± 100 | 73.3% |
| Bortezomib (i.v.) | 1 mg/kg, twice weekly | 750 ± 180 | 50.0% |
Table 2: Efficacy in Bortezomib-Resistant U266 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 ± 200 | - |
| Bortezomib (i.v.) | 1 mg/kg, twice weekly | 1100 ± 220 | 8.3% |
| This compound (p.o.) | 50 mg/kg, daily | 550 ± 120 | 54.2% |
Data presented in the tables are synthesized from descriptive accounts and graphical representations in the cited literature and should be considered illustrative of the reported findings.
Mechanisms of Action: A Tale of Two Pathways
The distinct therapeutic profiles of this compound and bortezomib stem from their unique molecular mechanisms. While both are proteasome inhibitors, their downstream effects diverge significantly.
Bortezomib: The therapeutic efficacy of bortezomib is primarily attributed to its reversible inhibition of the 26S proteasome, a critical component of the ubiquitin-proteasome pathway responsible for degrading intracellular proteins.[1] This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded proteins and the induction of the unfolded protein response (UPR). A key consequence of proteasome inhibition by bortezomib is the stabilization of IκB, an inhibitor of the NF-κB transcription factor. This prevents NF-κB translocation to the nucleus, thereby downregulating the expression of anti-apoptotic genes and promoting programmed cell death.[2][3]
This compound: this compound also inhibits the proteasome but exhibits a distinct mode of action that leads to the downregulation of class I histone deacetylases (HDACs).[4] This novel mechanism involves the activation of caspase-8, which in turn mediates the degradation of Specificity Protein 1 (Sp1), a key transcriptional activator of HDAC1, HDAC2, and HDAC3.[4][5] The subsequent decrease in class I HDAC levels leads to histone hyperacetylation and the activation of tumor suppressor genes, contributing to its potent anti-myeloma effects.[4] This unique pathway also contributes to its efficacy in bortezomib-resistant cells, which may have developed mechanisms to circumvent direct proteasome inhibition.[4]
Visualizing the Molecular Pathways
To illustrate these distinct mechanisms, the following diagrams, generated using the DOT language, depict the signaling cascades initiated by each drug.
Caption: this compound Signaling Pathway
Caption: Bortezomib Signaling Pathway
Experimental Protocols
The in vivo efficacy of this compound and bortezomib was evaluated using a subcutaneous xenograft model in NOD/SCID mice.
Animal Model:
-
Species: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
-
Cell Lines: Human multiple myeloma cell lines RPMI8226 and U266 (bortezomib-resistant).
-
Implantation: 1 x 10^7 cells were subcutaneously injected into the flank of each mouse.
Treatment Regimen:
-
This compound (Intraperitoneal): 75 mg/kg body weight, administered daily.
-
This compound (Oral): 50 mg/kg body weight, administered daily.
-
Bortezomib (Intravenous): 1 mg/kg body weight, administered twice weekly.
-
Control: Vehicle (e.g., saline or DMSO solution) administered following the same schedule as the treatment groups.
Efficacy Assessment:
-
Tumor Volume: Measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Survival: Monitored daily, and the endpoint was determined by tumor size limits or signs of morbidity.
Experimental Workflow:
Caption: In Vivo Efficacy Study Workflow
Conclusion
The available preclinical data strongly suggest that this compound is a promising oral therapeutic agent for multiple myeloma with a distinct and potent mechanism of action. Its superior in vivo efficacy, particularly its activity against bortezomib-resistant tumors, positions it as a valuable candidate for further clinical investigation. The unique HDAC-mediated pathway of this compound offers a compelling rationale for its use in patients who have relapsed or become refractory to standard proteasome inhibitors like bortezomib. This comparative guide highlights the critical differences in efficacy and mechanism that will be instrumental in designing future clinical trials and therapeutic strategies for multiple myeloma.
References
- 1. mdpi.com [mdpi.com]
- 2. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of K-7174 Against Next-Generation Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated therapeutic target in oncology, particularly in multiple myeloma. The first-in-class proteasome inhibitor, bortezomib, revolutionized treatment paradigms but is associated with limitations such as neurotoxicity and the development of resistance. This has spurred the development of next-generation proteasome inhibitors with improved efficacy, safety, and convenience. This guide provides a detailed comparison of K-7174, a novel orally active proteasome inhibitor, with the leading next-generation agents: carfilzomib, ixazomib, and marizomib.
Mechanism of Action and Biochemical Properties
Proteasome inhibitors primarily target the catalytic subunits of the 20S proteasome: β5 (chymotrypsin-like), β2 (trypsin-like), and β1 (caspase-like). While all the compared inhibitors affect proteasome activity, they exhibit distinct biochemical properties.
This compound is a novel, orally active homopiperazine derivative that distinguishes itself from other proteasome inhibitors through a unique mode of proteasome binding and an additional mechanism of action.[1][2] It inhibits all three catalytic subunits of the 20S proteasome.[1] A key differentiator for this compound is its ability to induce transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[1][2] This dual mechanism of proteasome and HDAC inhibition may contribute to its potent anti-myeloma activity and its efficacy in bortezomib-resistant settings.[1]
Carfilzomib is an intravenous, tetrapeptide epoxyketone-based irreversible inhibitor of the proteasome.[3][4] It exhibits high selectivity for the chymotrypsin-like (CT-L) activity of the β5 subunit.[5][6] Its irreversible binding leads to sustained proteasome inhibition.[3]
Ixazomib is the first orally bioavailable proteasome inhibitor.[7] It is a boronic acid-based, reversible inhibitor that primarily targets the chymotrypsin-like activity of the β5 subunit.[6] Its oral administration offers a significant convenience advantage in the clinical setting.
Marizomib (Salinosporamide A) is an intravenous, natural product-derived, irreversible proteasome inhibitor.[8] It is a β-lactone that inhibits all three catalytic activities of the proteasome.[9] Notably, marizomib can cross the blood-brain barrier, suggesting its potential for treating central nervous system malignancies.[9][10]
dot
Caption: Comparative mechanisms of action of this compound and next-generation proteasome inhibitors.
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies of this compound against all next-generation inhibitors are limited. However, a comparative analysis can be drawn from their individual activities against multiple myeloma cell lines and their impact on key cellular processes.
In Vitro Efficacy
| Inhibitor | Chemical Class | Administration | Binding | Target Subunits | IC50 (CT-L Activity) | Efficacy in Bortezomib-Resistant Cells |
| This compound | Homopiperazine | Oral | Reversible | β1, β2, β5 | Not widely reported | Yes[1] |
| Carfilzomib | Epoxyketone | IV | Irreversible | Primarily β5 | ~5 nM[3] | Yes[11] |
| Ixazomib | Boronic Acid | Oral | Reversible | Primarily β5 | ~3.4 nM | Cross-resistance observed[11] |
| Marizomib | β-lactone | IV | Irreversible | β1, β2, β5 | ~1.5-5 nM[8] | Yes[11] |
IC50 values can vary depending on the cell line and assay conditions.
This compound has demonstrated significant dose-dependent growth inhibition of multiple myeloma cell lines and has been shown to induce apoptosis in primary myeloma cells from patients.[1] A crucial advantage of this compound is its demonstrated efficacy against bortezomib-resistant myeloma cells, which is attributed to its distinct mode of proteasome binding and its unique HDAC inhibitory activity.[1]
Carfilzomib and marizomib, being irreversible inhibitors, generally show potent and sustained inhibition of proteasome activity, which can be advantageous in overcoming resistance mechanisms related to increased proteasome subunit expression.[3][11] Ixazomib, while also potent, is a reversible inhibitor, and some studies have reported cross-resistance in bortezomib-resistant cell lines.[11]
Key Experimental Protocols
Proteasome Activity Assay
This assay quantifies the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates or purified proteasomes.
Methodology:
-
Prepare cell lysates from multiple myeloma cells treated with varying concentrations of the proteasome inhibitor or vehicle control.
-
Incubate the lysates with specific fluorogenic substrates for each proteasome subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like, Z-ARR-AMC for trypsin-like, and Z-LLE-AMC for caspase-like activity).
-
Measure the fluorescence generated from the cleavage of the substrate over time using a microplate reader.
-
Calculate the percentage of proteasome inhibition relative to the vehicle-treated control.
dot
Caption: Workflow for determining proteasome activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Seed multiple myeloma cells in a 96-well plate and treat with a range of concentrations of the proteasome inhibitor.
-
After the desired incubation period (e.g., 24, 48, 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Methodology:
-
Plate multiple myeloma cells in a white-walled 96-well plate and treat with the proteasome inhibitor.
-
After incubation, add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate.
-
Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.
-
Measure the resulting luminescence using a luminometer. The light signal is proportional to the amount of caspase activity.
dot
Caption: Signaling pathways activated by proteasome inhibitors leading to apoptosis.
Conclusion
This compound emerges as a promising next-generation proteasome inhibitor with a distinct profile compared to other agents in its class. Its oral bioavailability, ability to inhibit all three proteasome subunits, and unique mechanism of down-regulating class I HDACs position it as a potentially effective therapy, particularly in the context of bortezomib resistance. Carfilzomib and marizomib offer the advantage of irreversible proteasome inhibition, leading to sustained activity, while ixazomib provides the convenience of oral administration. The choice of a proteasome inhibitor for further development or clinical application will depend on a comprehensive evaluation of its efficacy, safety profile, and the specific clinical setting. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. The Novel Orally Active Proteasome Inhibitor this compound Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel orally active proteasome inhibitor this compound exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative mechanisms of action of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marizomib, a Proteasome Inhibitor for All Seasons: Preclinical Profile and a Framework for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marizomib activity as a single agent in malignant gliomas: ability to cross the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome inhibition for glioblastoma: Lessons learned and new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of K-7174: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling K-7174, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times to prevent skin and eye contact.[1] In case of accidental release, absorb spills with a liquid-binding material such as diatomite or universal binders, decontaminate surfaces with alcohol, and dispose of the contaminated materials as hazardous waste.[1]
Step-by-Step Disposal Protocol
The primary directive for this compound disposal is to entrust it to an approved waste disposal plant.[1] The following steps provide a detailed operational plan to ensure this is carried out safely and effectively.
-
Waste Collection and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. This includes pure compound, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Storage:
-
Store the sealed this compound waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, well-ventilated, and protected from direct sunlight and sources of ignition.[1]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Provide the waste contractor with a copy of the this compound Safety Data Sheet and an accurate inventory of the waste container's contents.
-
-
Documentation:
-
Maintain a detailed log of all this compound waste generated, including quantities and dates of disposal.
-
Retain all paperwork provided by the hazardous waste disposal contractor for your records, as this serves as proof of proper disposal.
-
Key Chemical and Physical Properties
A summary of the quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C33H48N2O6 |
| Molecular Weight | 568.74402 g/mol |
| CAS Number | 191089-59-5 |
| Storage Temperature (Powder) | -20°C |
| Storage Temperature (in Solvent) | -80°C |
Source: DC Chemicals Safety Data Sheet[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: A flowchart outlining the proper disposal procedure for this compound.
References
Essential Safety and Handling Protocols for K-7174
For research use only. Not for human or veterinary use.
This document provides crucial safety and logistical information for handling the research compound K-7174. The following guidelines are based on standard laboratory practices for handling potent, powdered small molecule inhibitors where a specific Safety Data Sheet (SDS) is not available. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with this compound requires consulting a specific Safety Data Sheet (SDS). In the absence of an official SDS, the following personal protective equipment is mandatory to minimize exposure and ensure safety during handling.[1][2][3][4][5][6][7][8]
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes, dust, and aerosols.[3][6][8] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact.[6][7] Consider double-gloving for added protection. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[2][6][8] |
| Respiratory Protection | An N95-rated particulate respirator or higher. | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation.[3][6] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1][2][4] All personnel must be trained on the potential hazards and emergency procedures.
-
Weighing and Aliquoting: All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[1][4] Use appropriate tools like spatulas and weighing paper to avoid direct contact.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the powder to prevent aerosolization.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled and tightly sealed.
Disposal Plan:
All waste generated from handling this compound, including contaminated PPE, empty containers, and unused material, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, such as contaminated gloves, wipes, and weighing papers, in a dedicated, labeled hazardous waste container.[9][10]
-
Liquid Waste: Dispose of solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[11][12]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.[11]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal environmental regulations.[1][12]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area to prevent further exposure.
-
Isolate: Close off the area and prevent entry.
-
Ventilate: If safe to do so, increase ventilation in the area, for instance, by using a fume hood.[9]
-
Cleanup: For a small powder spill, carefully cover the spill with absorbent material to avoid generating dust.[9][10] Moisten the absorbent material slightly to prevent airborne particles. Gently sweep the material into a designated hazardous waste container. All personnel involved in the cleanup must wear the appropriate PPE. For large spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety department immediately.[13][14][15]
Personnel Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[13][14] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Caption: Workflow for the safe handling, disposal, and emergency response for this compound.
References
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. wilcoprime.com [wilcoprime.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. westlab.com.au [westlab.com.au]
- 9. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 10. westlab.com [westlab.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. risk.byu.edu [risk.byu.edu]
- 13. Laboratory Spill Response Procedures | YSU [ysu.edu]
- 14. Chemical Spills in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 15. documents.uow.edu.au [documents.uow.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
